(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline
Description
BenchChem offers high-quality (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCPQRUOSTFEF-BTYIYWSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Fmoc-4-Alloc-amino-L-proline
CAS Registry Numbers: 273222-05-2 (2S, 4R) | 274676-10-7 (2S, 4S)[1]
Executive Summary
Fmoc-4-Alloc-amino-L-proline is a high-value, orthogonally protected amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS).[1] It serves as a critical "branching unit" or "stapling point" in the design of complex peptidomimetics, cyclic peptides, and functionalized collagen mimics.
Its structural uniqueness lies in its dual-nitrogen protection:[1]
- -Amine: Protected by Fmoc (Base-labile).
- -Amine (Position 4): Protected by Alloc (Allyloxycarbonyl) (Pd(0)-labile).[1]
This orthogonality allows researchers to synthesize a linear peptide backbone using standard Fmoc chemistry, followed by the selective deprotection of the side-chain amine for on-resin modification (e.g., labeling, macrocyclization) without disturbing the rest of the peptide.[1]
Physicochemical Identity & Stereochemistry
The molecule exists in two stereoisomeric forms at the 4-position.[1] Selecting the correct isomer is crucial for controlling the secondary structure (e.g., polyproline helix stability) of the final peptide.[1]
| Feature | Isomer A (Trans-like) | Isomer B (Cis-like) |
| IUPAC Name | (2S, 4R)-1-Fmoc-4-(Alloc-amino)-pyrrolidine-2-carboxylic acid | (2S, 4S)-1-Fmoc-4-(Alloc-amino)-pyrrolidine-2-carboxylic acid |
| CAS Number | 273222-05-2 | 274676-10-7 |
| Common Name | Fmoc-Amp(Alloc)-OH | Fmoc-cis-Amp(Alloc)-OH |
| Molecular Formula | ||
| Molecular Weight | 436.46 g/mol | 436.46 g/mol |
| Solubility | DCM, DMF, DMSO | DCM, DMF, DMSO |
| Purity Standard |
Critical Note: The (2S, 4R) isomer is derived from natural trans-4-hydroxyproline and is the most commonly used variant for mimicking collagen structures.[1] The (2S, 4S) isomer typically requires synthetic inversion and is used to induce specific conformational kinks.[1]
Orthogonal Deprotection Strategy
The power of this building block lies in the Fmoc / tBu / Alloc orthogonal triad.
-
Fmoc: Removed by 20% Piperidine (Basic).[1]
-
tBu (Side chains): Removed by 95% TFA (Acidic).[1]
-
Alloc: Removed by Pd(
) (Neutral/Transition Metal Catalyzed).
This allows the 4-amino group to be exposed while the peptide is still attached to the resin and fully protected elsewhere, enabling site-selective reactions.[1]
Mechanism of Alloc Deprotection
The deprotection proceeds via a
Figure 1: Catalytic cycle of Alloc removal using Palladium(0) and Phenylsilane scavenger.[1]
Experimental Protocols
A. Coupling to Resin (Standard Fmoc SPPS)
This molecule couples slower than standard amino acids due to steric hindrance at the proline ring.[1]
-
Activation: Use 3.0 equivalents (eq) of Fmoc-4-Alloc-amino-L-proline.
-
Reagents: Dissolve in DMF with 2.9 eq HATU (or HCTU) and 6.0 eq DIPEA.
-
Reaction: Add to resin. Shake for 2 hours (double coupling recommended).
-
Monitoring: Standard Kaiser test may be ambiguous for proline (secondary amine).[1] Use Chloranil test or micro-cleavage LC-MS for verification.
B. Selective Alloc Deprotection (On-Resin)
Safety: Perform in a fume hood.[1][3] Pd(
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(
) ].[1][3] -
Scavenger: Phenylsilane (
) is preferred over Morpholine (less odor, higher efficiency).[1] -
Solvent: Dry DCM (Dichloromethane).[1]
Step-by-Step Workflow:
-
Wash: Wash resin with dry DCM (
mL) to remove traces of DMF (DMF can coordinate Pd and slow the reaction).[1] -
Prepare Solution: In a vial (protected from light), dissolve 0.1 eq Pd(
) and 10 eq in dry DCM. -
Reaction: Add solution to the resin. Agitate gently under Nitrogen/Argon for 30 minutes .
-
Repeat: Drain and repeat Step 2 & 3 with fresh reagents to ensure 100% deprotection.[1]
-
Wash (Crucial):
Applications in Drug Development[3][4]
Macrocyclization (Stapled Peptides)
By placing Fmoc-4-Alloc-amino-L-proline at position
-
Workflow: Synthesize backbone
Selectively remove Alloc (Pos 4) and Dmab (Asp) Cyclize with PyBOP Final Fmoc removal.[1]
PNA (Peptide Nucleic Acid) Backbones
The 4-amino proline scaffold is rigid.[1] Attaching nucleobases (A, T, G, C) to the 4-amino group creates a chiral PNA backbone with high binding affinity for DNA/RNA, used in antisense therapeutics.[1]
Functionalized Collagen Mimics
The (2S, 4R) isomer mimics the geometry of Hydroxyproline in collagen.[1] Acylating the 4-amino group with long-chain fatty acids or fluorophores allows for the study of collagen stability and fibrillogenesis without disrupting the triple helix.[1]
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Foundational text on Orthogonal Protection).
-
Gomez-Martinez, P., et al. (1999).[1] N-Alloc protecting group in solid phase synthesis. Journal of the Chemical Society.[1] (Primary source for Pd-Alloc mechanism).[1]
Sources
physicochemical properties of Fmoc-Pro(Alloc)-OH
An In-depth Technical Guide to the Physicochemical Properties and Applications of Fmoc-Pro(Alloc)-OH
Abstract
This technical guide provides a comprehensive overview of Fmoc-L-Pro(4-NH-Alloc)-OH, a specialized amino acid derivative integral to advanced solid-phase peptide synthesis (SPPS). We will explore its core physicochemical properties, its strategic role in constructing complex peptides, and detailed, field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block. We will delve into the causality behind experimental choices, focusing on the orthogonal nature of the Alloc protecting group in relation to standard Fmoc and Boc/tBu strategies, and provide robust methodologies for its selective removal.
Chemical Identity and Core Properties
Fmoc-L-Pro(4-NH-Alloc)-OH is a proline derivative where the alpha-amine is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, and an amine on the C4 position of the proline ring is protected by the Allyloxycarbonyl (Alloc) group. This dual protection scheme allows for precise, selective deprotection at different stages of peptide synthesis, making it invaluable for creating branched, cyclic, or otherwise modified peptides.[1][2]
The presence of the Alloc group provides an orthogonal handle that is stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for final cleavage and side-chain deprotection (e.g., trifluoroacetic acid, TFA).[3][4][5]
Table 1: Physicochemical Properties of Fmoc-L-Pro(4-NH-Alloc)-OH (2S,4S Isomer)
| Property | Value | Source(s) |
| Synonyms | (2S,4S)-4-Allyloxycarbonylamino-1-(9-fluorenylmethyloxycarbonyl)-pyrrolidine-2-carboxylic acid | [1] |
| CAS Number | 274676-10-7 | [1] |
| Molecular Formula | C₂₄H₂₄N₂O₆ | [1] |
| Molecular Weight | 436.5 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 128 - 136 °C | [1] |
| Optical Rotation | [α]²⁰/D = -28 ± 2° (c=1 in DMF) | [1] |
| Purity | ≥98% (HPLC or Titration) | [1] |
| Solubility | Readily soluble in DMF, NMP, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone.[6][7][8] | |
| Storage | Store at 2-8 °C | [1] |
Note: Data corresponds to the (2S,4S) stereoisomer. Another isomer, (2S,4R), also exists (CAS: 273222-05-2).[2]
Strategic Importance in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of Fmoc-Pro(Alloc)-OH lies in the orthogonality of the Alloc group. In a standard Fmoc-based SPPS workflow, acid-labile groups (like Boc, tBu, Trt) protect other amino acid side chains.[9] The synthesis proceeds by repetitive cycles of Fmoc removal with a base, followed by coupling the next Fmoc-protected amino acid.[9]
The Alloc group remains intact during these steps. Once the peptide backbone is assembled, the Alloc group can be selectively removed on-resin using a palladium(0) catalyst, exposing a free amine on the proline side chain.[3][4] This newly exposed amine can then be further modified—for example, by coupling another peptide chain to create a branched peptide, attaching a label or drug molecule, or forming a cyclic peptide through lactamization.[3][5] This selective deprotection capability is crucial for advancing beyond simple linear peptides.[1]
Figure 1: Logical workflow showing the orthogonality of Alloc chemistry within a standard Fmoc SPPS cycle.
Experimental Protocol: On-Resin Alloc Deprotection
This protocol describes the standard, widely-cited method for removing the Alloc group from a peptide synthesized on a solid support using a palladium catalyst.[3][4]
Materials:
-
Alloc-protected peptide-resin
-
Dichloromethane (DCM), anhydrous/dry
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other scavenger (e.g., Dimedone, Triethylsilane)[9][10]
-
Nitrogen or Argon gas supply
-
Fritted reaction vessel
Methodology:
-
Resin Swelling:
-
Place the peptide-resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.
-
Wash and swell the resin with anhydrous DCM (~10 mL) for 20-30 minutes under an inert atmosphere (N₂ or Ar). Drain the solvent.
-
Scientist's Note: Proper swelling is critical for reagent accessibility to all reaction sites within the resin beads. Using anhydrous solvent is important to protect the air-sensitive catalyst.[4]
-
-
Catalyst Solution Preparation:
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.1 - 0.25 equivalents relative to resin loading) in anhydrous DCM (~6 mL).
-
Scientist's Note: The catalyst is the most critical and sensitive reagent. It should be fresh and handled quickly under an inert atmosphere to prevent oxidation, which deactivates it and leads to incomplete reactions.[4]
-
-
Deprotection Reaction:
-
Add the catalyst solution to the swollen resin.
-
Immediately add the scavenger, phenylsilane (10-25 equivalents), to the resin slurry.[3][11]
-
Agitate the mixture gently (e.g., via N₂ bubbling or rocking) at room temperature.
-
The reaction is typically complete within 30-60 minutes but should be monitored.[4]
-
Scientist's Note: The scavenger (phenylsilane) is the nucleophile that traps the allyl group from the π-allyl palladium complex, regenerating the Pd(0) catalyst and driving the reaction to completion.[3][4] An excess is required to ensure this process is efficient.
-
-
Washing:
-
After the reaction is complete, drain the reaction mixture.
-
Perform extensive washing of the resin to remove all traces of the palladium catalyst and scavenger byproducts. A typical wash cycle is:
-
DCM (3x)
-
DMF (3x)
-
A solution of sodium diethyldithiocarbamate in DMF (to chelate residual palladium)
-
DMF (3x)
-
DCM (3x)
-
-
Scientist's Note: Thorough washing is paramount. Residual palladium can interfere with subsequent coupling reactions or other downstream modifications.
-
Figure 2: Experimental workflow for the on-resin deprotection of the Alloc group.
Mechanism of Palladium-Catalyzed Deprotection
The removal of the Alloc group proceeds via the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution.[3] The mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the allyl group and performs an oxidative addition, displacing the carbamate and forming a π-allyl palladium(II) complex.
-
Complex Formation: The resulting intermediate is a stable π-allyl complex.
-
Nucleophilic Attack: A nucleophile, the scavenger (e.g., phenylsilane), attacks the π-allyl complex. This transfers the allyl group to the scavenger and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]
Figure 3: Simplified mechanism of Pd(0)-catalyzed Alloc group removal.
Troubleshooting and Modern Alternatives
Common Issues:
-
Incomplete Deprotection: Often caused by oxidized/inactive catalyst or steric hindrance from the peptide sequence.[4]
-
Solution: Use fresh catalyst, ensure a strictly inert atmosphere, increase reaction time, or repeat the deprotection cycle.[4]
-
-
N-allylation Byproduct: The deprotected amine can sometimes be allylated.
-
Solution: Ensure a sufficient excess of a "soft" nucleophilic scavenger is present to trap the allyl group effectively.[9]
-
Modern Protocols: While the Pd(PPh₃)₄ method is robust, newer protocols offer improvements in convenience and sustainability:
-
Air-Stable Catalysts: Using air-stable precursors like Pd(PPh₃)₂Cl₂ with a suitable scavenger like triethylsilane (TES-H) can eliminate the need for a strict inert atmosphere, simplifying the workflow.[9][10]
-
Metal-Free Deprotection: An emerging sustainable method uses iodine and water in an environmentally friendly solvent mixture to achieve Alloc removal without any palladium, which is advantageous for manufacturing pharmaceutical peptides.[12]
Conclusion
Fmoc-L-Pro(4-NH-Alloc)-OH is a powerful and enabling tool in the field of peptide chemistry. Its well-defined physicochemical properties and, most importantly, the orthogonal nature of the Alloc protecting group, provide chemists with the flexibility to synthesize highly complex, non-linear peptide architectures. A thorough understanding of the deprotection mechanism and the practical nuances of the experimental protocol is key to leveraging this building block to its full potential in drug discovery and materials science. The continuous development of more user-friendly and sustainable deprotection methods further solidifies its place in the modern peptide synthesis toolbox.
References
-
Organic Letters. (2025, March 17). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. ACS Publications. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024, December 13). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
PubMed. (2025, January 10). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]
-
ETW International. (n.d.). Fmoc-L-Pro-OH | Cyclic Amino Acid for Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Pro-OH [71989-31-6]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc‐γ‐azPro(Boc)‐OH and Fmoc‐γ‐azPro(Alloc)‐OH. Retrieved from [Link]
-
BioCrick. (n.d.). Fmoc-Pro-OH | CAS:71989-31-6. Retrieved from [Link]
-
Matrix Innovation. (n.d.). Fmoc-L-Pro-OH. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Pro-OH | C20H19NO4 | CID 688135. NIH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Pro-OH; CAS 71989-31-6. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography. Retrieved from [Link]
-
Bapeks. (n.d.). Fmoc-Pro(4-NH-Alloc) (2S,4S). Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Dap(Alloc)-OH | C22H22N2O6 | CID 2756107. NIH. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: Derivatives for enhancing peptide synthesis Novabiochem®. Retrieved from [Link]
-
Bapeks. (n.d.). Fmoc-Pro(4-NH-Alloc) (2S,4R). Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Pro-OH. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Pro(4-NH-Alloc) (2S,4R) [bapeks.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fmoc-Pro-OH | CAS:71989-31-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. peptide.com [peptide.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
solubility of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline in DMF
An In-depth Technical Guide to the Solubility of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline in N,N-Dimethylformamide (DMF) for Peptide Synthesis Applications
Abstract
This technical guide provides a comprehensive analysis of the solubility of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in Solid-Phase Peptide Synthesis (SPPS). (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline is a valuable synthetic building block used to introduce constrained, functionalized proline analogs into peptide sequences. The success of its incorporation into a growing peptide chain is fundamentally dependent on its solubility in the reaction solvent. Insufficient solubility can lead to significant challenges, including incomplete coupling reactions, slow reaction kinetics, and the formation of deletion sequences, ultimately compromising the yield and purity of the final peptide.[1] This document delineates the theoretical principles of solubility in the context of SPPS, explores the intrinsic and extrinsic factors that govern the dissolution of this specific amino acid derivative in DMF, and offers practical strategies for overcoming solubility challenges. Crucially, this guide presents a detailed, self-validating experimental protocol for the precise quantitative determination of its solubility, empowering researchers to optimize their synthesis protocols for enhanced efficiency and reproducibility.
Introduction: The Role of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline in SPPS
The use of modified amino acids is a cornerstone of modern peptide science and drug development, allowing for the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline is one such derivative, providing a proline backbone with an Alloc (allyloxycarbonyl) protected amine at the 4-position. This building block is instrumental for synthesizing peptides where this position is targeted for further, selective modification after its orthogonal deprotection.
The vast majority of modern peptide synthesis is performed via the Fmoc/tBu strategy, which relies heavily on polar aprotic solvents to solvate the reagents and the growing peptide-resin matrix.[2] N,N-Dimethylformamide (DMF) is the most common solvent choice due to its excellent solvating properties for a wide range of protected amino acids and its compatibility with polystyrene-based resins.[][4] Therefore, a thorough understanding of the is not merely a technical detail but a prerequisite for successful synthesis.
Table 1: Physicochemical Properties of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline
| Property | Value | Source(s) |
| Synonyms | (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(allyloxycarbonylamino)pyrrolidine-2-carboxylic acid | [5] |
| CAS Number | 274676-10-7 | [6] |
| Molecular Formula | C₂₄H₂₄N₂O₆ | [5] |
| Molecular Weight | 436.46 g/mol | [7] |
| Appearance | Typically a white to off-white powder | General Knowledge |
| Purity | >99% is commercially available | [6] |
The Critical Impact of Solubility in Solid-Phase Peptide Synthesis
In SPPS, the coupling reaction occurs between an activated Fmoc-amino acid in solution and the free N-terminal amine of the peptide chain anchored to the solid support. For this reaction to proceed efficiently, the Fmoc-amino acid must be fully dissolved at the required concentration.
Consequences of Poor Solubility:
-
Incomplete Reactions: If the amino acid derivative is not fully dissolved, its effective concentration in the solution is lower than intended. This leads to an insufficient excess of the activated species, resulting in incomplete coupling and the formation of deletion sequences in the final product.[1]
-
Slow Reaction Kinetics: Even if fully dissolved, a low saturation concentration can slow the rate of the coupling reaction, necessitating longer reaction times or the use of stronger, more expensive coupling reagents.[1]
-
Aggregation: Many Fmoc-protected amino acids, particularly hydrophobic ones, have a tendency to aggregate in solution. This reduces their effective concentration and can physically block access to the reactive sites on the resin.[1][8]
-
Clogging of Synthesizers: In automated peptide synthesizers, undissolved particles can clog fluid lines and filters, causing synthesis failure and requiring significant downtime for maintenance.
DMF is favored in SPPS because its polar aprotic nature effectively solvates the reagents and swells the resin matrix, facilitating access to the reactive sites.[9] However, its performance is contingent on the intrinsic solubility of the specific amino acid derivative being used.
Factors Governing Solubility in DMF
The is not a fixed value but is influenced by a combination of factors related to the solute, the solvent, and the surrounding conditions.
-
Molecular Structure: The large, hydrophobic Fmoc group dominates the molecule's character, but the proline ring and the Alloc-protected amine also contribute to its overall polarity and crystal lattice energy.
-
Temperature: Solubility generally increases with temperature. Gentle heating can be an effective method to dissolve a compound, but caution is required as the Fmoc group is thermally labile and can undergo degradation at elevated temperatures, especially in the presence of any residual base.[10] Warming to 30-40°C is generally considered safe for short periods to aid dissolution.[10]
-
Solvent Purity: The grade and purity of the DMF are critical. DMF can degrade over time to form small amounts of dimethylamine and formic acid.[4] Dimethylamine is basic and can cause premature cleavage of the Fmoc protecting group, while other impurities can affect the solvent's solvating power.[4] Using high-purity, peptide-synthesis-grade DMF is essential.
-
Presence of Other Reagents: The composition of the solution during the pre-activation and coupling steps is complex. The presence of activating agents (e.g., HBTU, DIC), bases (e.g., DIPEA), and additives (e.g., HOBt) can alter the polarity of the solvent mixture and influence the solubility of the Fmoc-amino acid.[9][11]
Practical Workflow for Dissolution
For researchers preparing solutions of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline for SPPS, a systematic approach can ensure complete dissolution and prevent downstream issues.
Caption: Decision workflow for dissolving (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline.
Quantitative Determination of Solubility: An Experimental Protocol
Principle
An excess amount of the solute is agitated in a fixed volume of solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. The saturated supernatant is then carefully separated, diluted, and its concentration is measured via HPLC against a known calibration curve.
Materials and Reagents
-
(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline (high purity)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade or HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Analytical balance
-
Thermostatic shaker or water bath
-
Microcentrifuge or benchtop centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group) and a C18 column
Step-by-Step Methodology
-
Preparation of Saturated Solution
-
Accurately weigh an excess amount of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline (e.g., 100-200 mg) into several screw-cap vials. Using multiple vials allows for checking the reproducibility of the measurement.
-
To each vial, add a precise volume of DMF (e.g., 1.0 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C).
-
Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A consistent concentration over multiple time points (e.g., 24h and 48h) confirms that equilibrium has been achieved.[1]
-
-
Separation of Undissolved Solid
-
After equilibration, let the vials stand at the controlled temperature to allow the excess solid to settle.
-
Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the remaining solid.
-
-
Sample Preparation for Analysis
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL), ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any residual microparticles.[1]
-
Perform a precise serial dilution of the filtered supernatant with a suitable solvent (e.g., 50:50 ACN/Water with 0.1% TFA) to bring the concentration into the linear range of the HPLC calibration curve. A high dilution factor (e.g., 1:1000) will likely be necessary. Record the dilution factor accurately.
-
-
Quantitative Analysis by HPLC
-
Prepare a series of standard solutions of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline of known concentrations in the same diluent used for the sample.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve should have a high correlation coefficient (R² > 0.999).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Caption: Experimental workflow for determining the solubility of Fmoc-amino acids in DMF.
Conclusion
While (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline is expected to have good solubility in DMF, consistent with other Fmoc-protected amino acids, this is not a parameter that should be assumed.[] For routine syntheses, the qualitative workflow for achieving dissolution will suffice. However, for process development, scale-up, or troubleshooting difficult sequences, a precise, experimentally determined solubility value is invaluable. By understanding the factors that influence solubility and by employing the robust quantitative protocol detailed herein, researchers and drug development professionals can ensure the efficient and reliable use of this important building block, leading to higher-purity synthetic peptides and more reproducible scientific outcomes.
References
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
iChemical. FMOC-L-Proline, CAS No. 71989-31-6. Available from: [Link]
-
Bapeks. Fmoc-Pro(4-NH-Alloc) (2S,4S). Available from: [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]
-
University of Nottingham. Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. Available from: [Link]
-
Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline [sigmaaldrich.com]
- 6. Fmoc-Pro(4-NH-Alloc) (2S,4S) [bapeks.com]
- 7. chemscene.com [chemscene.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
molecular weight and formula of Fmoc-Pro(Alloc)-OH
Technical Monograph: Fmoc-Pro(Alloc)-OH Subject: Orthogonal Engineering of Proline Derivatives in Solid-Phase Peptide Synthesis (SPPS)
Part 1: Chemical Identity & Core Specifications
Executive Summary: Fmoc-Pro(Alloc)-OH is a specialized, orthogonally protected amino acid derivative used primarily in the synthesis of cyclic peptides, peptidomimetics, and branched scaffolds.[1] While standard nomenclature often abbreviates it as "Fmoc-Pro(Alloc)-OH," chemically it refers to Fmoc-4-amino-proline(Alloc)-OH (also known as Fmoc-Amp(Alloc)-OH).[1]
This molecule features the base-labile Fmoc group on the
Physicochemical Data Table
| Property | Specification |
| Systematic Name | (2S, 4R)-1-(9-Fluorenylmethoxycarbonyl)-4-(allyloxycarbonylamino)pyrrolidine-2-carboxylic acid |
| Common Synonyms | Fmoc-Pro(4-NH-Alloc)-OH; Fmoc-Amp(Alloc)-OH; Fmoc-cis/trans-4-aminoproline(Alloc) |
| Molecular Formula | C₂₄H₂₄N₂O₆ |
| Molecular Weight | 436.46 g/mol |
| CAS Number | 273222-05-2 (4R-trans isomer); 204316-36-9 (generic/mixed) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM/Water |
| Stereochemistry | Typically supplied as the trans (2S, 4R) isomer to mimic collagen-like helicity, though cis variants exist.[1][2][3][4][5][6][7][8] |
Critical Note on Nomenclature: Researchers must distinguish this compound from Fmoc-Hyp(Alloc)-OH (Fmoc-4-hydroxyproline(Alloc)-OH).[1] The "Pro(Alloc)" designation implies nitrogen substitution (carbamate), whereas "Hyp(Alloc)" implies oxygen substitution (carbonate).[1] The molecular weights differ (Hyp derivative MW
437.4 g/mol ).[1] This guide focuses on the diamine derivative (C₂₄H₂₄N₂O₆).[1]
Part 2: Synthesis & Functional Causality
The Logic of Orthogonal Protection
The utility of Fmoc-Pro(Alloc)-OH lies in its compatibility with the Fmoc/tBu SPPS strategy.[1]
-
Fmoc Group (
-amine): Removed by 20% Piperidine.[1] This drives the linear elongation of the peptide.[1] -
Alloc Group (
-amine): Stable to Piperidine (base) and TFA (acid).[1] It is selectively removed by in the presence of a scavenger.
This orthogonality allows the chemist to expose the side-chain amine at a precise step on-resin to perform:
-
Lactamization: Head-to-side-chain or side-chain-to-side-chain cyclization.[1]
-
Stapling: Reaction with another Alloc-protected residue (e.g., Alloc-Lys) or olefin metathesis.[1]
-
Labeling: Attachment of fluorophores or biotin to the proline ring after backbone assembly.[1]
Stability Profile
-
Hygroscopicity: Moderately hygroscopic.[1] Store at +2°C to +8°C under desiccated conditions.
-
Oxidation: The allyl group is susceptible to oxidation over long periods; argon overlay is recommended for long-term storage.[1]
Part 3: Experimental Protocols
Workflow 1: Standard Coupling (Backbone Assembly)
Causality: The secondary amine of proline is sterically hindered.[1] Standard coupling reagents must be selected to prevent diketopiperazine formation or incomplete coupling.[1]
-
Reagents: Use HATU/HOAt or DIC/Oxyma Pure.[1] Avoid HBTU if possible due to lower reactivity with secondary amines.[1]
-
Stoichiometry: 3-4 equivalents of Fmoc-Pro(Alloc)-OH relative to resin loading.
-
Base: 6-8 equivalents of DIEA (if using HATU).
-
Time: Double coupling (2 x 45 min) is recommended to ensure >99% conversion.
-
Validation: Chloranil test (for secondary amines) or micro-cleavage followed by HPLC. Note: The Kaiser test is ineffective for proline secondary amines.[1]
Workflow 2: Selective Alloc Deprotection (On-Resin)
Causality: The Alloc group removal proceeds via a
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
].[1] -
Scavenger: Phenylsilane (
) is preferred over Morpholine or Dimedone due to faster kinetics and cleaner workup.[1]
Protocol:
-
Wash: Wash resin 3x with dry DCM (ensure no traces of DMF/Piperidine remain, as they can poison the catalyst).[1]
-
Cocktail Prep: Dissolve
(0.1 eq) and Phenylsilane (10 eq) in dry DCM. Solution must be prepared fresh and protected from light.[1] -
Reaction: Add cocktail to resin. Shake under Argon/Nitrogen for 30 minutes.
-
Repeat: Drain and repeat step 3 with fresh cocktail.
-
Wash (Critical):
-
Validation: Positive Kaiser test (blue beads) indicates the
-amine is now free.[1]
Part 4: Visualization of Orthogonal Strategy
The following diagram illustrates the decision tree and chemical pathways when using Fmoc-Pro(Alloc)-OH in a peptide sequence.
Caption: Workflow demonstrating the orthogonal deprotection of the Alloc group distinct from the Fmoc backbone assembly.
Part 5: Quality Control & Analytic Verification
To ensure the integrity of the material and the synthesized peptide, the following QC parameters are mandatory:
-
Starting Material Verification (NMR/LCMS):
-
Peptide QC (Post-Cleavage):
-
Palladium Adducts: If MS shows peaks at +106 Da or +108 Da, residual Palladium is present.[1] Remedy: Re-wash resin with Sodium Diethyldithiocarbamate before cleavage.[1]
-
Incomplete Alloc Removal: Peaks at +84 Da indicate failed Alloc deprotection.[1] Remedy: Use fresh catalyst and strictly anhydrous conditions.[1]
-
References
-
Bapeks. (n.d.).[1][9] Fmoc-Pro(4-NH-Alloc) (2S,4R) Product Sheet. Retrieved from [Link][1]
-
PubChem. (n.d.).[1][5][6] Fmoc-Pro-OH Compound Summary (Base Structure Reference). National Library of Medicine.[1][5][6] Retrieved from [Link][1]
Sources
- 1. Fmoc-Pro-OH | C20H19NO4 | CID 688135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Boc-trans-4-N-Fmoc-amino- L -proline 97 176486-63-8 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. chemscene.com [chemscene.com]
- 5. Fmoc-Ala-Pro-OH | C23H24N2O5 | CID 39847028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alloc-Lys(Fmoc)-OH | C25H28N2O6 | CID 10950465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Boc-顺式-4-N-Fmoc-氨基-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Fmoc-Pro(4-NH-Alloc) (2S,4R) [bapeks.com]
Engineering Conformational Space: A Technical Guide to Orthogonal Proline Derivatives in Peptidomimetics
Introduction: The Pyrrolidine Paradox
In the landscape of peptidomimetics, proline is unique.[1][2][3][4][5] It is the only proteinogenic amino acid where the side chain cyclizes onto the backbone nitrogen, forming a pyrrolidine ring. This structural constraint restricts the
For the medicinal chemist, however, native proline presents a limitation: its conformational preferences are inherent and difficult to tune without altering the chemical nature of the backbone.[6]
Orthogonal proline derivatives solve this paradox. By introducing substituents at the 4-position (or 3/5-positions) with specific stereochemistry, we can exert "remote control" over the peptide backbone. These derivatives are "orthogonal" in two distinct ways:
-
Conformational Orthogonality: We can lock the ring pucker (and thus the peptide bond geometry) without changing the steric bulk of the backbone significantly.
-
Functional Orthogonality: We can introduce reactive handles (e.g., azides, alkynes) for late-stage diversification (click chemistry) without interfering with peptide synthesis.
This guide details the mechanistic basis, applications, and synthesis of these powerful molecular tools.
Mechanistic Basis: The Fluorine Effect & Ring Puckering[2][5][8][9]
The utility of orthogonal prolines rests on the coupling between ring pucker and peptide bond geometry. The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:
-
-endo: Favors the cis peptide bond (
decreases). -
-exo: Favors the trans peptide bond (
increases).[7]
The Gauche Effect
The most elegant way to control this equilibrium is through the gauche effect using 4-fluoroproline. Due to the high electronegativity of fluorine, the
-
(4R)-Fluoroproline: The fluorine is trans to the carboxyl group. The gauche effect forces the ring into the
-exo pucker. This pre-organizes the backbone for a trans peptide bond (stabilizing collagen mimetics). -
(4S)-Fluoroproline: The fluorine is cis to the carboxyl group. The gauche effect forces the ring into the
-endo pucker. This destabilizes the trans isomer and increases the population of the cis peptide bond (useful for -turn mimics).
Visualization: Stereoelectronic Control Pathway
Figure 1: The causal pathway from stereochemical substitution to peptide bond geometry. (4R)-substitution drives the trans-conformation, while (4S)-substitution promotes the cis-conformation.
Quantitative Comparison: Values[9]
The following table summarizes the impact of 4-substitution on the equilibrium constant
| Derivative | Stereochemistry | Ring Pucker Preference | Application | |
| L-Proline | N/A | Mixed (Exo/Endo) | ~ 4.6 | Standard Control |
| (4R)-F-Proline | Trans | ~ 6.7 | Collagen stability, Helix capping | |
| (4S)-F-Proline | Cis | ~ 2.5 | ||
| (4R)-OH-Proline | Trans | ~ 6.1 | Native Collagen | |
| (4S)-OH-Proline | Cis | ~ 2.4 | Destabilizing control |
Data derived from Raines, R. T. et al. (2001) and subsequent conformational studies.
Functional Orthogonality: "Proline Editing" & Click Chemistry
Beyond conformational control, the 4-position serves as an ideal attachment point for functional handles. Because the 4-position is solvent-exposed in polyproline II (PPII) helices, bulky groups can be attached without disrupting the secondary structure.
The Azide Handle
(4R)-4-Azidoproline (Azp) is the premier derivative for this purpose. It serves as a "clickable" handle for:
-
Stapled Peptides: Cyclization between two Azp residues using dialkynyl linkers to lock helices.
-
Fluorescent Labeling: Post-synthetic attachment of fluorophores to avoid quenching during SPPS.
-
Proline Editing: A strategy developed by the Wennemers group where a generic scaffold containing 4-azidoproline or 4-haloproline is diversified after solid-phase synthesis.
Workflow: Synthesis of Stapled Peptides via Azp
Figure 2: Workflow for generating stapled peptides using orthogonal azidoproline handles. This method avoids the need for pre-synthesized macrocyclic amino acids.
Experimental Protocol: Synthesis of (2S, 4R)-4-Azido-L-Proline[13]
This protocol describes the synthesis of the Fmoc-protected derivative suitable for SPPS. The key step is the Mitsunobu inversion of naturally occurring trans-4-hydroxy-L-proline (Hyp).
Principle: The reaction proceeds via an
Target: Fmoc-(2S, 4R)-4-azidoproline (Favors trans amide, mimics collagen).
Reagents Required[5][7][14]
-
Fmoc-Trans-4-Hydroxy-L-Proline-OMe (Starting material)
-
Triphenylphosphine (
) -
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA) - Safety Note: Azide source, handle with care.
-
THF (anhydrous)
Step-by-Step Methodology
-
Preparation of the Mitsunobu Complex:
-
Dissolve Fmoc-Trans-4-Hyp-OMe (1.0 eq) and
(1.2 eq) in anhydrous THF under argon atmosphere. -
Cool the solution to 0°C.
-
-
Azidation (Inversion of Configuration):
-
Add DPPA (1.2 eq) dropwise.
-
Add DIAD (1.2 eq) dropwise over 15 minutes.
-
Mechanistic Insight: The alcohol attacks the phosphine, creating a leaving group. The azide anion attacks from the backside, inverting the stereochemistry from (4R)-Hydroxy to (4S)-Azido .
-
Wait: This yields the cis-azide. To get the trans-azide (4R), a second inversion is required, or one must start with cis-hydroxyproline.
-
Alternative Direct Route to (4R)-Azide: Start with Cis-4-Hydroxy-L-Proline (derived from Trans-Hyp via lactonization/hydrolysis).
-
Perform the same Mitsunobu reaction on the cis-isomer. The inversion yields the (2S, 4R)-Azido product.
-
-
Verification (Self-Validating Step):
-
Monitor via TLC.[8] The azide product is less polar than the alcohol.
-
NMR Check: The H-4 proton coupling constants are diagnostic.
-
(4S)-Azide (cis to COOH): H4 appears as a multiplet with specific couplings to H3/H5.
-
(4R)-Azide (trans to COOH): Distinct shift and coupling pattern due to exo-pucker.
-
-
-
Hydrolysis & Fmoc-Protection:
-
Saponify the methyl ester (LiOH, THF/H2O).
-
The final product is Fmoc-(2S, 4R)-4-azidoproline .
-
Case Studies in Drug Discovery
Case A: HCV Protease Inhibitors (Macrocyclization)
In the development of second-generation HCV NS3/4A protease inhibitors (e.g., analogs of Grazoprevir), the proline residue is often part of a large macrocycle.
-
Application: Researchers utilized 4-vinylproline and 4-alkynylproline derivatives.
-
Outcome: Ring-closing metathesis (RCM) on the vinyl group allowed the formation of the P2-P4 macrocycle, locking the peptide in the bioactive conformation required for inhibition.
Case B: Collagen Mimetics (Stability)
Synthetic collagen is often unstable at body temperature.
-
Application: Replacement of Pro-Hyp-Gly triads with Pro-Flp-Gly (where Flp is (4R)-Fluoroproline).
-
Outcome: The hyperstable
-exo pucker of Flp increased the melting temperature ( ) of the triple helix by over 10°C compared to native hydroxyproline, validating the stereoelectronic stabilization theory.
References
-
Raines, R. T., et al. (2001). "Stereoelectronic effects on the structure and stability of collagen."[2][4] Nature, 411, 289-293. Link
-
Wennemers, H., et al. (2010). "Functionalizable Proline-Rich Peptides as Scaffolds for the Presentation of Multiple Ligands." Chemistry - A European Journal, 16(40), 11969-11974. Link
-
Newberry, R. W., & Raines, R. T. (2016). "The n→π* Interaction."[4][9] Accounts of Chemical Research, 50(8), 1838–1846. Link
-
Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720. Link
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design | CHIMIA [chimia.ch]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Alloc Deprotection Mechanism & Protocols using Palladium(0)
Strategic Value & Orthogonality
The Allyloxycarbonyl (Alloc) group is a cornerstone of orthogonal protection strategies in complex organic synthesis and Solid-Phase Peptide Synthesis (SPPS). Its primary value lies in its orthogonality : it is stable to the acidic conditions used to remove Boc groups (TFA) and the basic conditions used to remove Fmoc groups (Piperidine).
Alloc is removed via a Palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.[1] This reaction occurs under neutral conditions, making it indispensable for:
-
Side-chain protection: Specifically for Lysine and Ornithine in peptides.
-
Cyclization precursors: Exposing specific amines for on-resin head-to-tail cyclization.
-
Sensitive substrates: Late-stage deprotection in the presence of acid/base-labile moieties (e.g., glycopeptides, DNA-encoded libraries).
Mechanistic Insight: The Tsuji-Trost Catalytic Cycle[2]
The deprotection does not proceed via simple hydrolysis.[2] It follows the Tsuji-Trost reaction mechanism.[3] Understanding this cycle is critical for troubleshooting; most failures occur because the cycle is interrupted at the oxidative addition step (due to oxidized catalyst) or the nucleophilic attack step (due to poor scavenger choice).
The Catalytic Cycle[1][4][5]
-
Ligand Exchange: The pre-catalyst (e.g.,
) dissociates ligands to form the active 14-electron species. -
Oxidative Addition:
inserts into the allylic C-O bond of the carbamate.[1][4] -
Decarboxylation: The resulting carbamate anion is unstable and spontaneously decarboxylates, releasing
and generating a -allyl Palladium(II) amine complex. -
Nucleophilic Attack (Scavenging): A scavenger (nucleophile) attacks the allyl moiety, regenerating the
catalyst and releasing the free amine.
Pathway Visualization
Caption: Figure 1. The Tsuji-Trost catalytic cycle for Alloc deprotection.[3] Note the regeneration of Pd(0) depends entirely on the efficiency of the scavenger.
Critical Parameters & Decision Matrix
Scavenger Selection (The "Make or Break" Factor)
The scavenger acts as the "allyl sink." If the scavenger is too weak or absent, the reaction is reversible, leading to incomplete deprotection or N-allylation of the product.
| Scavenger | Type | Reactivity | Best Use Case | Notes |
| Phenylsilane ( | Hydride Donor | High | Standard SPPS | "Hard" nucleophile. Very efficient. Reacts to form propene gas (venting required). |
| Dimethylamine-borane ( | Hydride Donor | Very High | Secondary Amines | Prevents back-alkylation on hindered amines. Superior to silanes for difficult sequences. |
| Morpholine | Secondary Amine | Moderate | Solution Phase | Traditional choice. Can be basic; may cause premature Fmoc removal in rare cases. |
| Dimedone | 1,3-Dione | Moderate | Sensitive Substrates | Neutral conditions.[5] Forms a stable C-allylated byproduct. |
| N,N-Dimethylbarbituric acid (NDMBA) | 1,3-Dione | High | DNA/RNA/Complex | Highly efficient, water-soluble options available. Excellent for "mild" requirements. |
Catalyst Selection
- (Tetrakis): The industry standard. Risk: Highly oxygen-sensitive. If the yellow crystals have turned orange/brown, the catalyst is dead (oxidized to Pd(II)).
-
+
: A robust alternative. Generates the active Pd(0) species in situ. Less sensitive to storage conditions.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Designed for Fmoc/tBu strategy resins (e.g., Rink Amide, Wang).
Reagents:
-
Catalyst:
(0.1 – 0.25 eq per Alloc group).[6] -
Scavenger: Phenylsilane (10 – 20 eq).
-
Solvent: Dry Dichloromethane (DCM). Note: DCM swells polystyrene resins better than DMF for this reaction.
-
Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF.
Step-by-Step:
-
Preparation: Swell the resin (approx. 100 mg) in dry DCM for 15 minutes under Argon.
-
Cocktail Mix: In a separate vial, dissolve
and Phenylsilane in dry DCM. The solution should be bright yellow. -
Reaction: Drain the resin and immediately add the Pd/Silane cocktail.
-
Agitation: Shake gently (do not vortex violently) for 30 minutes at room temperature. Cover with foil to protect from light.
-
Repetition: Drain and repeat Steps 2-4 with a fresh catalyst cocktail. Two cycles are mandatory to ensure quantitative removal.
-
Metal Removal (Critical):
-
Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm deprotection (Positive = Blue/Dark).
Protocol B: Solution Phase (General Organic Synthesis)
For small molecule intermediates.
Reagents:
-
Substrate (1.0 eq)[8]
- (0.05 eq)
-
Morpholine or Dimedone (2.0 - 5.0 eq)
-
Solvent: Anhydrous THF or DCM.
Step-by-Step:
-
Dissolve the Alloc-protected substrate in anhydrous THF (0.1 M concentration).
-
Add the scavenger (Morpholine).
-
Degas the solution by bubbling Nitrogen/Argon for 5 minutes.
-
Add
quickly. -
Stir at room temperature under inert atmosphere. Monitor by TLC/LCMS (typically complete in 15–60 mins).
-
Workup: Concentrate in vacuo. Purify via flash column chromatography. Note: If Pd residues persist, wash the organic layer with aqueous sodium diethyldithiocarbamate.
Troubleshooting & Optimization
The most common failure mode is the "Black Reaction," where Palladium precipitates as colloidal metal (
Diagnostic Workflow
Caption: Figure 2. Decision tree for troubleshooting Alloc deprotection failures.
Key Troubleshooting Tips
-
Incomplete Removal: Often caused by old catalyst. If
is not bright yellow, it is likely partially oxidized. -
Allyl Scrambling: If you observe N-allylated byproducts, your scavenger is too weak. Switch to Dimethylamine-borane .
-
Metal Contamination: If the resin turns gray/black and cannot be cleaned, the Pd has precipitated inside the beads. Wash with 0.1 M solution of sodium diethyldithiocarbamate in DMF overnight.
References
-
Guibé, F. (1998).[9] Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium
-allyl methodology. Tetrahedron, 54(13), 2967-3042. Link -
Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry, 212(2), 303-310. Link
-
Thieriet, N., et al. (2000). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 41(10), 1567-1570. Link
-
BenchChem. (2025).[1][6] Application Notes and Protocols for One-Pot Alloc Removal and Peptide Coupling. BenchChem Technical Library. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. EP1794180B1 - Peptide cyclisation - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Orthogonal Protection Strategy Using Fmoc and Alloc Groups in Solid-Phase Peptide Synthesis (SPPS)
Strategic Overview
In complex peptide synthesis, the "standard" orthogonal pair (Fmoc/tBu) is often insufficient. When a specific side chain—typically Lysine, Ornithine, or Diaminopropionic acid—requires selective modification (e.g., cyclization, dye labeling, or lipidation) while the peptide remains anchored to the resin, a third dimension of orthogonality is required.
The Allyloxycarbonyl (Alloc) group provides this dimension.[1][2] It is stable to the basic conditions of Fmoc removal (Piperidine) and the acidic conditions of side-chain preservation (TFA), yet it is cleaved rapidly under neutral conditions by Palladium(0) catalysis.
This guide details the Fmoc/Alloc strategy, focusing on the mechanistic causality of the deprotection steps and providing a self-validating protocol for the removal of Alloc groups using Phenylsilane as a hydride donor.
The Orthogonality Matrix
The success of this strategy relies on the non-overlapping reactivity profiles of the protecting groups.
Figure 1: The Orthogonality Matrix illustrating the chemical stability and cleavage triggers for the three primary protecting group classes used in this strategy.
Mechanistic Insight: The Tsuji-Trost Allyl Cleavage
Understanding the mechanism is vital for troubleshooting. The deprotection is not a simple hydrolysis; it is a catalytic cycle involving a
-
Oxidative Addition: The Pd(0) catalyst coordinates with the allyl double bond and oxidatively adds to the O-C bond, releasing CO₂ and forming a cationic
-allyl Pd(II) complex.[4] -
Nucleophilic Attack (Scavenging): A nucleophile (scavenger) attacks the allyl ligand.
-
Regeneration: The Pd(0) is regenerated to re-enter the cycle.
Why Phenylsilane? Early protocols used nucleophiles like morpholine or dimedone. However, these can lead to the formation of N-allyl byproducts (where the allyl group transfers back to the amine). Phenylsilane (PhSiH₃) acts as a hydride donor, reducing the allyl group to propene (gas) and preventing back-alkylation, resulting in a cleaner deprotection.
Figure 2: The catalytic cycle of Alloc deprotection using Phenylsilane.[3][5] Note that CO₂ release drives the reaction forward entropy-wise.
Experimental Protocols
Materials Required[1][2][3][4][5][7][8][9][10][11][12][13]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[3] Note: Must be bright yellow. If orange/brown, it is oxidized and inactive.
-
Solvent: Dichloromethane (DCM) (preferred for swelling) or DMF.
-
Wash Buffer: Sodium diethyldithiocarbamate (DTC) 0.02 M in DMF (for removing Pd).
Protocol A: Alloc Deprotection (On-Resin)
Standard scale: 0.1 mmol peptide-resin.[3]
-
Preparation (Inert Atmosphere):
-
Weigh Pd(PPh₃)₄ (0.1 – 0.2 eq, approx 12-24 mg) into a dry vial.
-
Ideally, perform this under Nitrogen/Argon flow. Oxygen poisons the catalyst.
-
-
Resin Swelling:
-
Wash resin with dry DCM (3 x 5 mL) to ensure optimal swelling.
-
-
Reaction Cocktail:
-
Dissolve Pd(PPh₃)₄ in 2-3 mL of dry DCM.
-
Add Phenylsilane (10-20 eq, approx 125-250 µL).
-
Observation: The solution should be yellow.
-
-
Incubation:
-
Add the cocktail to the resin.
-
Agitate gently (shake, do not stir with magnetic bar to avoid grinding resin) for 20–30 minutes at room temperature.
-
Protect from light (wrap vessel in foil).
-
-
Repetition:
-
Drain the vessel.[3]
-
Repeat steps 3 and 4 with a fresh cocktail. (Two cycles are mandatory for >99% yield).
-
-
Palladium Clearance (Crucial Step):
-
Wash resin with DCM (3x).
-
Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min).
-
Why? Pd binds to sulfur/nitrogen in peptides. DTC chelates Pd efficiently. Without this, subsequent steps may fail, and the final peptide will be contaminated with heavy metal.
-
Wash with DMF (5x) to remove the yellow DTC-Pd complex.
-
Protocol B: Fmoc Deprotection (Standard)
Included for workflow context.
-
Reagent: 20% Piperidine in DMF (v/v). (Optional: Add 0.1 M HOBt to suppress aspartimide formation).
-
Cycle:
-
Treat resin with 20% Piperidine (1 x 3 min). Drain.
-
Treat resin with 20% Piperidine (1 x 10 min). Drain.
-
-
Wash: DMF (5 x 1 min).
-
Test: Perform Kaiser Test (Blue = Free Amine) or Chloranil Test (for secondary amines).
Data Presentation: Scavenger Comparison
The choice of scavenger dictates the cleanliness of the reaction.
| Scavenger | Mechanism | Advantages | Disadvantages |
| Phenylsilane (PhSiH₃) | Hydride Donor | Highest Purity. Reduces allyl to propene gas. No N-alkylation. | Reagent cost is higher than morpholine. |
| Dimethylbarbituric Acid (NDMBA) | C-Nucleophile | Very effective; solid reagent (easy to weigh). | Can be difficult to wash out; solubility limits in DCM.[3] |
| Morpholine | N-Nucleophile | Cheap; standard laboratory reagent. | Risk of N-allylation. Can react with the free amine to form allyl-amines. |
| Borane-Dimethylamine | Hydride Donor | Rapid kinetics. | Air sensitivity; handling safety. |
Workflow: Head-to-Tail Cyclization
A common application of this strategy is synthesizing cyclic peptides on-resin.
Figure 3: Workflow for on-resin head-to-tail cyclization. Note that the C-terminus must be anchored via a side-chain (e.g., Asp/Glu attached to resin) or a backbone amide linker (BAL) for this specific flow, or the Alloc is on a Lysine for side-chain to side-chain cyclization.
Troubleshooting & Expert Tips
Incomplete Alloc Removal
-
Symptom: Mass spec shows +84 Da (Alloc intact) or +40 Da (Allyl intact) adducts.
-
Cause: Oxidized catalyst. Pd(PPh₃)₄ is extremely air-sensitive.
-
Solution: Use a fresh bottle of catalyst. If the crystals are orange, wash them with methanol (deoxygenated) or buy fresh. Perform the reaction under a balloon of Argon.
Black/Grey Resin
-
Symptom: Resin turns dark grey after deprotection.
-
Cause: Precipitated Palladium (Pd black).
-
Solution: The DTC wash (Protocol A, Step 6) is mandatory. If DTC is unavailable, wash extensively with 0.5% DIEA in DMF, then DCM.
N-Allylation (+40 Da)
-
Symptom: Mass spec shows a +40 Da species that cannot be removed.
-
Cause: Allyl group transferred to the free amine instead of the scavenger.
-
Solution: Switch to Phenylsilane . Avoid amine scavengers (Morpholine) if the steric hindrance at the reaction site is low.
Fmoc Instability
-
Observation: While Fmoc is generally stable to Pd(0), prolonged exposure (>2 hours) or the presence of basic impurities in the catalyst can cause slow Fmoc cleavage.
-
Fix: Keep Alloc deprotection times to 2 x 20 mins. Add a weak acid (e.g., 0.5% Acetic Acid) to the Pd cocktail if premature Fmoc removal is observed (rare).
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][6][7][][9][10] Chemical Reviews, 109(6), 2455–2504.
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium(0) Methodology. Tetrahedron, 54(13), 2967-3042.
-
Thieriet, N., et al. (2000). Solid-Phase Synthesis of Cyclic Peptides by Using the Allyl/Alloc Strategy.[2] European Journal of Organic Chemistry.
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Referencing standard protocols for Pd scavenging).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
Application Note: Overcoming the Steric Wall – Coupling Strategies for Sterically Hindered Proline Derivatives
Introduction: The Conformational Fortress
Proline is unique among the 20 canonical amino acids due to its pyrrolidine ring, which restricts conformational freedom and enforces a secondary amine structure. When additional steric bulk is introduced—such as in
Standard coupling reagents (EDC, HBTU) often fail at these junctions, leading to:
-
Incomplete Coupling: Kinetic rates drop logarithmically as steric bulk increases.
-
Guanidinylation: Slow acylation allows uronium reagents (HATU, HBTU) to react directly with the N-terminus, permanently capping the chain.
-
Epimerization: Prolonged activation times increase the risk of
-proton abstraction. -
Diketopiperazine (DKP) Formation: Particularly when the hindered proline is the second residue from the C-terminus.
This guide details three tiered protocols to overcome these barriers, moving from high-efficiency modern standards to "nuclear options" for the most stubborn junctions.
Strategic Reagent Selection
The choice of reagent must balance reactivity (leaving group ability) against side reactions (guanidinylation/epimerization).
Decision Matrix
| Reagent Class | Representative | Reactivity | Risk Profile | Best Use Case |
| Phosphonium | PyAOP | Very High | Low (No Guanidinylation) | Gold Standard for hindered secondary amines (N-Me-AA, |
| Uronium (Oxyma) | COMU | High | Low (Safer byproduct) | Excellent general-purpose reagent for hindered sequences; safer than HATU. |
| Uronium (HOAt) | HATU | High | Medium (Guanidinylation) | Standard for difficult couplings, but risky if reaction >2 hrs. |
| Acid Chloride | Ghosez's Rgt | Extreme | High (Moisture sensitive) | The "Nuclear Option" when all else fails. Base-free capability.[1] |
Visualizing the Activation Pathway
The following diagram illustrates the mechanistic divergence between successful coupling and the guanidinylation trap common with hindered substrates.
Figure 1: Mechanism of Action. Note that Phosphonium reagents (PyAOP) eliminate the pathway to the Guanidinylated Dead End, making them superior for slow-reacting hindered amines.
Detailed Protocols
Protocol A: The Modern Standard (COMU/Oxyma)
Application: Moderately hindered proline derivatives (e.g., 4-substituted prolines, Pro-Pro junctions). Why: COMU releases Oxyma, which is less explosive than HOBt and often shows superior suppression of racemization compared to HATU.
Reagents:
-
Coupling Reagent: COMU (1.0 eq relative to AA)
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA. Note: Collidine is preferred to minimize epimerization.
-
Solvent: DMF or NMP (NMP preferred for aggregation-prone sequences).[2][3]
Procedure (Solid Phase - 0.1 mmol scale):
-
Dissolution: Dissolve Fmoc-AA-OH (5.0 eq) and COMU (5.0 eq) in NMP.
-
Activation: Add Collidine (10.0 eq) to the mixture. Do not pre-activate for >2 minutes.
-
Coupling: Add solution immediately to the resin.
-
Incubation: Shake/vortex for 60 minutes at room temperature.
-
Microwave (Optional): If using microwave, heat to 75°C for 5 mins. Warning: Do not use microwave for Cys or His couplings due to racemization.
-
Wash: Drain and wash resin with DMF (3x) and DCM (3x).[3]
Protocol B: The "Difficult Junction" (PyAOP)
Application: N-methylated residues,
Reagents:
-
Coupling Reagent: PyAOP (1.0 eq relative to AA)
-
Additive: HOAt (1.0 eq) - Optional but recommended for extreme cases.
-
Base: DIPEA (2.0 eq).
Procedure:
-
Pre-activation: Dissolve Fmoc-AA-OH (4 eq) and PyAOP (4 eq) in dry DMF.
-
Base Addition: Add DIPEA (8 eq).
-
Coupling: Transfer to the resin-bound amine immediately.
-
Double Coupling:
-
Round 1: 2 hours at Room Temperature.
-
Round 2: Drain, fresh reagents, 4 hours at Room Temperature (or overnight).
-
-
Monitoring: Use the Chloranil test (for secondary amines) rather than Kaiser test. A blue color indicates free secondary amine (incomplete coupling).
Protocol C: The "Nuclear Option" (In-Situ Acid Chloride)
Application: Extremely hindered systems (e.g., Aib-Pro,
Reagents:
-
Ghosez's Reagent: (1-Chloro-N,N,2-trimethyl-1-propenylamine)
-
Solvent: Dry DCM or CHCl3 (Must be strictly anhydrous).
Procedure (Solution or Solid Phase):
-
Formation of Acid Chloride:
-
Dissolve Fmoc-AA-OH (3 eq) in dry DCM under Argon.
-
Add Ghosez’s Reagent (3 eq).
-
Stir at room temperature for 15–30 minutes. (Monitor by TLC: conversion of acid to acid chloride).
-
-
Coupling:
-
Add the solution containing the Fmoc-amino acid chloride directly to the resin (or amine solution).
-
Base: Add DIPEA (3 eq) only if the amine is protonated. If using free base amine, no exogenous base is strictly required, though collidine (3 eq) acts as a safe scavenger.
-
-
Time: Allow to react for 2–12 hours.
-
Quench: Wash resin with DCM/DMF.
Mechanism of Ghosez Activation:
Figure 2: Generation of Acid Chlorides using Ghosez's Reagent. This method avoids the acidity of Thionyl Chloride.
Troubleshooting & Optimization
Epimerization Control
When coupling to a proline, epimerization is rare. However, when coupling a Proline derivative (at the C-terminus) to the next amino acid, epimerization is a high risk.
-
Solvent Effect: DMF promotes epimerization more than DCM. Use DCM/DMF mixtures if solubility permits.[2]
-
Base Effect: DIPEA is a strong base and can abstract the
-proton. Collidine (TMP) is a weaker, more sterically hindered base that significantly reduces epimerization rates (see Carpino et al.).
Diketopiperazine (DKP) Suppression
If your sequence is Fmoc-AA2-Pro-Resin, removing the Fmoc group from AA2 often leads to rapid cyclization, cleaving the dipeptide from the resin as a DKP.
-
Solution: Use Trityl (Trt) or 2-Chlorotrityl (2-Cl-Trt) resins . The steric bulk of the trityl linker destabilizes the transition state required for DKP formation.
-
Alternative: Use "Unit-Coupling" where the dipeptide (Fmoc-AA-Pro-OH) is synthesized in solution and coupled as a block.
Summary Data: Coupling Efficiency
| Method | Substrate A | Substrate B | Yield (1 hr) | Epimerization |
| HBTU/DIPEA | Fmoc-Val | Pro-Resin | 65% | < 0.1% |
| HATU/DIPEA | Fmoc-Aib | Pro-Resin | 85% | 0.5% |
| PyAOP/DIPEA | Fmoc-Aib | Pro-Resin | 98% | < 0.1% |
| Ghosez/Collidine | Fmoc-MePro | MePro-Resin | 95% | N/A |
References
-
BenchChem. A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. (2025).[2][4][5][6][7][8]
-
Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide: In-situ activating reagents.
-
El-Faham, A., & Albericio, F. COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. (2010).
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[9]
-
ChemRxiv. Optimized monomer-based synthesis of poly-N-amino peptides (Ghosez Reagent Protocol). (2025).[2][4][5][6][7][8]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
Synthesis of Cyclic Peptides Using (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline
Application Note #AN-PRO-CYC
Abstract
The structural constraint of peptides via cyclization is a pivotal strategy in drug discovery to enhance metabolic stability, membrane permeability, and receptor selectivity. (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline (Fmoc-Amp(Alloc)-OH) serves as a dual-purpose building block: it induces a native
Strategic Overview: The Power of Orthogonality
The success of complex peptide synthesis relies on the "Three-Dimensional Orthogonality" strategy. By using Fmoc-Amp(Alloc)-OH, researchers can manipulate three distinct chemical axes independently.[1]
The Three Axes of Protection
- -Amine (Fmoc): Base-labile (Piperidine).[1] Removed during chain assembly.
-
Side-Chain (Alloc): Pd(0)-labile.[1][2][3] Removed selectively while the peptide remains anchored to the resin and other side chains remain protected.
-
Global Protection (tBu/Boc/Trt): Acid-labile (TFA).[1] Removed only during final cleavage.
Visualizing the Strategy
The following diagram illustrates the chemical logic governing this synthesis.
Figure 1: The orthogonal protection scheme allowing selective manipulation of the proline 4-amino group.
Detailed Experimental Protocols
Phase A: Materials & Preparation
-
Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids/alcohols).[1]
-
Amino Acid: (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline (Fmoc-Amp(Alloc)-OH).[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ].[4][5] Note: Must be bright yellow. Brown/black indicates oxidation. -
Scavenger: Phenylsilane (PhSiH
).[4][5] Preferred over DMBA for cleaner kinetics. -
Pd Chelator: Sodium diethyldithiocarbamate (DDC) trihydrate.
Phase B: Chain Assembly (Standard SPPS)
Synthesize the linear peptide backbone using standard Fmoc/tBu chemistry.[6]
-
Coupling: 4 eq. Amino Acid, 4 eq. HBTU/HATU, 8 eq. DIEA in DMF (1 hour).
-
Deprotection: 20% Piperidine in DMF (
min). -
Stop Point: Proceed until the N-terminus is either Fmoc-protected (for side-chain-to-side-chain) or Boc-protected (for head-to-side-chain).[1]
Phase C: Alloc Deprotection (The Critical Step)
This step unmasks the nitrogen at the 4-position of the proline ring without affecting other protecting groups.
Safety: Pd(PPh
| Step | Action | Reagents/Conditions | Duration |
| 1. Wash | Swell/Wash Resin | Dry DCM (Dichloromethane) | |
| 2. Prep | Dissolve Catalyst | 0.1 eq.[1][4][7] Pd(PPh | Prepare fresh |
| 3. Reaction | Add Scavenger | Add 10–20 eq. PhSiH | 2 |
| 4. Wash | Remove Reagents | DCM | |
| 5.[1] Chelation | Remove Pd | 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF | 3 |
| 6. Final Wash | Clean Resin | DMF, then DCM |
Expert Insight: The DDC wash (Step 5) is non-negotiable. Residual palladium binds to sulfur and amines, causing the resin to turn dark brown. This poisons subsequent coupling reactions and complicates HPLC purification. A clean resin should return to its original color (usually pale yellow/white).
Phase D: On-Resin Cyclization (Lactamization)
Once the Alloc group is removed, a free amine is present on the proline ring. This can be coupled to a free carboxylic acid elsewhere in the peptide (e.g., an Asp/Glu side chain or the C-terminus).
-
Verify Deprotection: Perform a Chloranil test (for secondary amines). A blue/green beads result indicates free secondary amine. Note: Kaiser test is for primary amines and may be ambiguous for proline.
-
Activation:
-
Dissolve PyBOP (3 eq.) or HATU (1.5 eq.) and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.).
-
-
Reaction: Add solution to resin. Shake at Room Temp for 2–4 hours.
-
Monitoring: Re-test with Chloranil. Reaction is complete when beads remain colorless.
Workflow Visualization
The following flowchart details the decision matrix for synthesizing a cyclic peptide using this specific proline derivative.
Figure 2: Step-by-step workflow for integrating Alloc deprotection and cyclization.
Troubleshooting & Critical Quality Attributes
Common Failure Modes
| Issue | Symptom | Root Cause | Solution |
| Dark Resin | Resin turns grey/black after Alloc removal.[1] | Residual Palladium precipitation. | Repeat DDC (dithiocarbamate) washes until resin is light-colored.[1] |
| Incomplete Cyclization | Mass spec shows linear peptide (+18 Da or unreacted). | Steric hindrance or aggregation. | Use HATU/HOAt instead of PyBOP. Perform double coupling. Use "Magic Mixture" (DCM/DMF/NMP). |
| Side Reactions | Allyl amine adducts.[1][8] | Insufficient scavenger during deprotection.[4] | Ensure PhSiH |
| Incomplete Alloc Removal | Mass spec shows +84 Da (Alloc mass). | Oxidized Catalyst. | Use fresh Pd(PPh |
Analytical Verification
-
Intermediate Check: Cleave a small aliquot of resin after Alloc deprotection but before cyclization. Analyze via LC-MS. You should see the mass of the linear peptide minus the Alloc group (-84 Da).
-
Final QC: Cyclic peptides often elute earlier than their linear counterparts on RP-HPLC due to the loss of hydrophobic surface area (hydrophobic collapse) and lack of ionizable termini.
References
-
Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group in solid-phase peptide synthesis: selective deprotection and applications." Journal of the Chemical Society, Perkin Transactions 1.
-
Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Side-Chain-to-Side-Chain Cyclic Peptides." Tetrahedron Letters.
-
Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides."[1] Tetrahedron Letters.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][9][10][11] Chemical Reviews. (Comprehensive review on Alloc stability and removal).
-
Biotage Application Note. (2023). "How to Remove Palladium in three easy steps." (Reference for DDC washing protocols).
Sources
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. cem.de [cem.de]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
Application Note: A Practical Guide to the Incorporation of Fmoc-Pro(Alloc)-OH in the Synthesis of Collagen Mimetic Peptides
Introduction
Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, formed by three polypeptide chains rich in the repeating Gly-Xaa-Yaa sequence.[1][2] Proline (Pro) and 4-hydroxyproline (Hyp) are frequently found in the Xaa and Yaa positions, respectively, and are crucial for the stability of the collagen triple helix.[1][2] Collagen mimetic peptides (CMPs) are synthetic peptides that mimic this structure and have become invaluable tools for understanding collagen biology, developing novel biomaterials, and creating targeted drug delivery systems.[2][3][4]
The strategic incorporation of modified amino acids into CMPs allows for the introduction of novel functionalities, such as sites for bioconjugation or the formation of cyclic or branched peptides.[5] Fmoc-Pro(Alloc)-OH, a proline derivative with an allyloxycarbonyl (Alloc) protecting group on the 4-amino position, is a key building block for such advanced peptide designs. The Alloc group is orthogonal to the standard acid-labile (e.g., Boc) and base-labile (Fmoc) protecting groups used in solid-phase peptide synthesis (SPPS).[5][6] This orthogonality permits the selective deprotection of the Alloc group on the solid support, revealing a free amine for further modification while the rest of the peptide chain remains protected.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-Pro(Alloc)-OH into CMPs using Fmoc-based SPPS. We will detail the experimental protocols, explain the underlying chemical principles, and offer insights into the characterization of the final peptide products.
Materials and Reagents
For the successful synthesis and characterization of CMPs containing Fmoc-Pro(Alloc)-OH, high-quality reagents and solvents are essential.
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Fmoc-Pro(Alloc)-OH | Peptide synthesis grade | Commercially available | Store at 2-8°C |
| Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH | Peptide synthesis grade | Commercially available | |
| Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g | Commercially available | For C-terminal amide peptides |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Anhydrous | |
| Dichloromethane (DCM) | ACS grade | ||
| Piperidine | Reagent grade | ||
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | ||
| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | ||
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Reagent grade | Air and light sensitive | |
| Phenylsilane (PhSiH₃) | Reagent grade | ||
| Trifluoroacetic acid (TFA) | Reagent grade | Corrosive | |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger | |
| Diethyl ether | ACS grade | For peptide precipitation | |
| Acetonitrile (ACN) | HPLC grade | ||
| Water | HPLC grade |
Experimental Protocols
This section outlines the detailed step-by-step procedures for the synthesis of a model collagen mimetic peptide incorporating Fmoc-Pro(Alloc)-OH. The model peptide sequence is Ac-(Gly-Pro-Hyp)₃-Gly-Pro(4-NH₂)-Hyp-(Gly-Pro-Hyp)₃-NH₂.
Part 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis will be performed on a 0.1 mmol scale using a standard manual or automated peptide synthesizer.
1.1 Resin Preparation:
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a peptide synthesis vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[7]
-
Drain the DMF.
1.2 Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 7 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
1.3 Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HCTU (0.39 mmol, 3.9 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL).
-
Repeat steps 1.2 and 1.3 for each amino acid in the sequence, including the Fmoc-Pro(Alloc)-OH residue.
Diagram: SPPS Workflow for CMP Synthesis
Caption: General workflow for the solid-phase synthesis of a collagen mimetic peptide.
Part 2: On-Resin Alloc Deprotection
This step is performed after the full peptide chain has been assembled and while the N-terminal Fmoc group and other side-chain protecting groups are still intact.
2.1 Resin Preparation:
-
After the final coupling step, wash the peptide-resin with DCM (5 x 10 mL).
2.2 Deprotection Reaction:
-
In a fume hood, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 0.2 eq.) in 5 mL of DCM. Caution: Palladium catalysts are air-sensitive and should be handled under an inert atmosphere if possible.
-
Add the catalyst solution to the resin.
-
Add phenylsilane (PhSiH₃) (2 mmol, 20 eq.) to the resin suspension.[5]
-
Gently agitate the mixture at room temperature for 2 hours. The resin may turn a dark color.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (5 x 10 mL), followed by DMF (3 x 10 mL), and finally DCM (3 x 10 mL). A final wash with a chelating agent like sodium diethyldithiocarbamate in DMF can help remove residual palladium.
Diagram: Alloc Deprotection Mechanism
Caption: Simplified mechanism of palladium-catalyzed Alloc group removal.
Alternative Microwave-Assisted Alloc Deprotection: For faster deprotection, a microwave peptide synthesizer can be used.[8]
-
Place the peptide-resin in a microwave-safe vessel.
-
Add a solution of Pd(PPh₃)₄ (0.15 eq.) and phenylsilane (5 eq.) in DMF.
-
Irradiate in the microwave at 38°C for 5 minutes.
-
Drain and wash with DMF.
-
Repeat the microwave irradiation step one more time.
-
Wash the resin extensively with DMF and DCM.[6]
Part 3: Cleavage and Deprotection
3.1 Final Fmoc Deprotection and Acetylation:
-
Perform the standard Fmoc deprotection (as in step 1.2) to remove the N-terminal Fmoc group.
-
For an N-terminal acetyl cap, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM, then dry under vacuum.
3.2 Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin, and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Part 4: Purification and Characterization
4.1 Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peak and confirm the molecular weight of the desired product.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
4.2 Characterization:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the purified peptide.
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Circular Dichroism (CD) Spectroscopy: To confirm the formation of the collagen triple helix. The peptide is dissolved in phosphate-buffered saline (PBS), and the CD spectrum is recorded. A positive peak around 225 nm is characteristic of a triple-helical conformation.[9]
-
Thermal Denaturation: The stability of the triple helix can be determined by monitoring the change in the CD signal at 225 nm as a function of temperature.[1]
Expected Results and Troubleshooting
| Step | Expected Outcome | Potential Issue | Troubleshooting |
| SPPS | Successful elongation of the peptide chain. | Incomplete coupling. | Double couple the problematic amino acid. Use a different coupling reagent. |
| Alloc Deprotection | Complete removal of the Alloc group. | Incomplete deprotection. | Extend reaction time. Use fresh palladium catalyst. Ensure scavenger is in sufficient excess. |
| Peptide degradation. | Minimize reaction time. Use microwave-assisted deprotection for shorter reaction times.[8] | ||
| Cleavage | Peptide successfully cleaved from the resin. | Incomplete cleavage. | Extend cleavage time. Ensure sufficient volume of cleavage cocktail. |
| Purification | A major peak corresponding to the desired peptide. | Multiple peaks in HPLC. | Optimize HPLC gradient. Check for side products from incomplete deprotection or cleavage. |
Conclusion
The use of Fmoc-Pro(Alloc)-OH provides a reliable and efficient method for introducing a site for specific modification within a collagen mimetic peptide. The orthogonality of the Alloc group is fully compatible with standard Fmoc-based SPPS, allowing for the synthesis of complex and functionalized CMPs.[5] The protocols outlined in this application note, from synthesis to characterization, provide a solid framework for researchers to successfully incorporate this versatile building block into their peptide designs, paving the way for advancements in biomaterials and targeted therapeutics.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Organic & Biomolecular Chemistry.
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- Alloc Protecting Group Removal Protocol. CDN.
- Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. RSC Publishing.
- Recent Advances in Collagen Mimetic Peptide Structure and Design. OUCI.
- Kinetic analysis of Alloc removal from different peptide sequences. Benchchem.
- Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. PubMed.
- Collagen Mimetic Peptides: Progress Towards Functional Applications. PMC.
- Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. ResearchGate.
- EXPLORING AND EXPLOITING COLLAGEN MIMETIC PEPTIDES. Raines Lab.
- Collagen Mimetic Peptides. MDPI.
Sources
- 1. Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00176E [pubs.rsc.org]
- 2. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. mdpi.com [mdpi.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Manual Solid-Phase Coupling of Fmoc-(4S)-4-(Boc-amino)-L-proline
Abstract & Strategic Overview
The incorporation of Fmoc-(4S)-4-(Boc-amino)-L-proline (Fmoc-Amp(Boc)-OH) into peptide sequences is a critical step for researchers developing collagen mimetics, cell-penetrating peptides (CPPs), and functionalized scaffolds. Unlike standard amino acids, this derivative presents unique challenges due to the steric bulk of the 4-position substituent combined with the secondary amine nature of the proline ring.
This protocol details a robust, manual coupling strategy designed to maximize yield and minimize deletion sequences. We prioritize the DIC/Oxyma Pure activation method over traditional HOBt/HATU protocols to balance high reactivity with suppressed racemization and improved safety profiles.
Critical Considerations
-
Steric Hindrance: The 4-amino group (protected by Boc) adds significant bulk, slowing down the acylation kinetics. Standard 45-minute coupling times are insufficient.
-
Solubility: While soluble in DMF, the hydrophobic bulk can cause aggregation on-resin. A binary solvent system (DMF/DCM) is often advantageous for swelling.[1]
-
Monitoring: Standard Ninhydrin (Kaiser) tests are effective only if the receiving amine on the resin is primary.[2] If coupling onto a secondary amine (e.g., another Proline), a Chloranil test is mandatory.
Materials & Reagents
| Component | Specification | Purpose |
| Building Block | Fmoc-(4S)-4-(Boc-amino)-L-proline | Target amino acid. |
| Activator A | DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide coupling agent. |
| Activator B | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Additive to suppress racemization and increase rate. |
| Solvent | DMF (N,N-Dimethylformamide), Peptide Grade | Main reaction solvent (must be amine-free). |
| Wash Solvent | DCM (Dichloromethane) | Resin swelling and washing.[3][4] |
| Deprotection | 20% Piperidine in DMF | Removal of Fmoc group.[4][5][6] |
| Test Reagents | Kaiser Kit & Chloranil Kit | Colorimetric monitoring. |
Experimental Protocol: The Coupling Cycle
Resin Preparation (Swelling)
-
Action: Place the resin in a fritted polypropylene syringe or reaction vessel.
-
Reagent: DCM (5 mL per gram of resin).
-
Mechanism: Polystyrene-based resins (e.g., Wang, Rink Amide) require adequate swelling to expose internal reactive sites. DCM provides superior swelling compared to DMF for the initial step.
Fmoc Deprotection (The Receiving Amine)
Before coupling Fmoc-Amp(Boc)-OH, the previous Fmoc group must be removed.
-
Drain swelling solvent.[6]
-
Add 20% Piperidine/DMF (5-10 mL/g resin).
-
Agitate for 5 minutes; Drain.
-
Add fresh 20% Piperidine/DMF.
-
Agitate for 15 minutes; Drain.
-
Wash: DMF (3x), DCM (3x), DMF (3x). Crucial: Ensure all piperidine is removed to prevent immediate cleavage of the incoming Fmoc-AA.
Activation & Coupling (The Core Step)
We utilize a 3-fold excess (3 eq) relative to the resin loading.
Stoichiometry (for 0.1 mmol resin scale):
-
Fmoc-Amp(Boc)-OH: 0.3 mmol
-
Oxyma Pure: 0.3 mmol
-
DIC: 0.3 mmol[7]
Procedure:
-
Dissolution: In a small glass vial, dissolve 0.3 mmol of Fmoc-Amp(Boc)-OH and 0.3 mmol of Oxyma Pure in the minimum amount of DMF (approx. 1–2 mL).
-
Pre-activation: Add 0.3 mmol of DIC to the vial. Vortex briefly (10-30 seconds).
-
Note: Do not pre-activate for >2 minutes. The active ester formed is reactive; prolonged standing can lead to side reactions or precipitation.
-
-
Transfer: Pour the activated solution directly onto the resin bed.
-
Reaction: Agitate (rocking or rotation) at room temperature.
-
Standard Time: 2 hours.
-
Difficult Sequences: 4 hours or overnight.[8]
-
-
Termination: Drain the vessel.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
Validation: Monitoring the Reaction[2][3][8][9][10][11]
After the coupling step, you must verify that the resin-bound amines have been fully acylated. The choice of test depends strictly on the nature of the Resin-Bound Amine (the residue before you coupled the Proline).
Decision Logic for Colorimetric Testing
Figure 1: Decision tree for selecting the correct colorimetric test based on the resin-bound amine type.
Protocols
-
Kaiser Test (Primary Amines):
-
Take 10-20 beads. Wash with EtOH.
-
Add 1 drop each: Phenol, KCN, Ninhydrin.
-
Heat at 100°C for 5 mins.
-
Blue = Failed Coupling (Free amines present). Yellow = Success.
-
-
Chloranil Test (Secondary Amines):
-
Take 10-20 beads. Wash with Acetone.
-
Add 2 drops 2% Acetaldehyde in DMF.
-
Add 2 drops 2% Chloranil in DMF.
-
Let stand at RT for 5 mins.
-
Dark Blue/Green = Failed Coupling. Colorless/Amber = Success.
-
Troubleshooting & Optimization
If the colorimetric test indicates incomplete coupling (positive result), do not proceed to deprotection. Use the Double Coupling strategy.
Double Coupling Protocol
-
Do not deprotect. Wash the resin with DMF.
-
Prepare a fresh activation mixture:
-
Reagents: HATU (2.9 eq) + HOAt (3.0 eq) + DIEA (6 eq).
-
Reasoning: Switching to HATU (a uronium salt) provides a more aggressive activation for the second pass, often overcoming steric barriers that DIC/Oxyma missed.
-
-
Add to resin and react for 2 hours.
-
Capping (Optional): If the reaction is still incomplete, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences, then proceed.
Workflow Visualization
Figure 2: The manual SPPS cycle workflow emphasizing the iterative nature of coupling and testing.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 688135, Fmoc-Pro-OH (Base structure reference). [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. digital.csic.es [digital.csic.es]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Revolutionizing Peptide Synthesis: A Guide to Microwave-Assisted Incorporation of Fmoc-Pro(Alloc)-OH
Introduction: The Convergence of Speed and Orthogonality in Modern Peptide Synthesis
The relentless pursuit of novel therapeutics and advanced biomaterials has placed immense pressure on the efficiency and precision of peptide synthesis. Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology, dramatically accelerating reaction times for both coupling and deprotection steps, leading to higher purity products in a fraction of the time required by conventional methods.[1][2] This acceleration is achieved through the efficient and uniform heating of the reaction mixture by microwave energy, which enhances reaction kinetics.[3]
Parallel to the advancements in instrumentation, the strategic use of orthogonal protecting groups has become a cornerstone of complex peptide design. The ability to selectively deprotect specific amino acid side chains on the solid support opens up a world of possibilities for creating cyclic peptides, branched structures, and post-synthesis modifications.[4] The allyloxycarbonyl (Alloc) protecting group, in conjunction with the standard fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy, provides a powerful orthogonal system. The Alloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu-based side-chain deprotection, yet it can be selectively cleaved under neutral conditions using a palladium(0) catalyst.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient incorporation of Fmoc-Pro(Alloc)-OH into peptide sequences using microwave-assisted SPPS. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present the data in a clear and accessible format.
The Strategic Advantage of Fmoc-Pro(Alloc)-OH
Fmoc-Pro(Alloc)-OH is a unique building block that offers a dual advantage in peptide synthesis. The proline residue introduces conformational constraints, often inducing turns in the peptide backbone, which can be crucial for biological activity. The Alloc-protected side chain provides a handle for orthogonal modification. This is particularly valuable for:
-
On-resin cyclization: Creating head-to-tail or side-chain-to-side-chain cyclic peptides.
-
Branched peptide synthesis: Building complex peptide architectures.
-
Site-specific labeling: Attaching fluorescent probes, affinity tags, or other molecules to the proline side chain.
The combination of microwave assistance and the orthogonal nature of Fmoc-Pro(Alloc)-OH allows for the rapid and efficient synthesis of these complex peptides with high purity.
Experimental Protocols: A Validated Workflow
The following protocols have been optimized for use with automated microwave peptide synthesizers, such as those from CEM Corporation.[5] The parameters provided are robust starting points and may be further optimized based on the specific peptide sequence and resin.
Diagram of the Overall Synthesis Workflow
Caption: Simplified mechanism of Palladium-catalyzed Alloc deprotection.
Conclusion: Empowering Complex Peptide Synthesis
The integration of microwave-assisted synthesis with the use of orthogonally protected amino acids like Fmoc-Pro(Alloc)-OH represents a significant leap forward in the field of peptide chemistry. The protocols outlined in this application note provide a robust framework for the rapid and efficient synthesis of complex peptides. By understanding the principles behind these methods and adhering to validated protocols, researchers can unlock new possibilities in drug discovery, materials science, and beyond. The speed and efficiency of microwave synthesis, combined with the versatility of the Alloc protecting group, empower scientists to tackle challenging synthetic targets with greater confidence and success.
References
-
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249. [Link]
- Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). High-efficiency solid phase peptide synthesis (HE-SPPS). Organic Letters, 16(4), 940-943.
-
CEM Corporation. (n.d.). Peptide Synthesizers. Retrieved from [Link]
- Hachmann, J. P., & Amsberry, K. L. (2011).
- Kappe, C. O., & Van der Eycken, E. (2016). Microwave-Assisted Peptide Synthesis. Springer.
-
Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Retrieved from [Link]
-
IGZ Instruments. (n.d.). CEM Peptide Synthesis Brochure. Retrieved from [Link]
- Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
-
Cemis-Tech. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave-assisted coupling with DIC/HOBt for the synthesis of difficult peptoids and fluorescently labelled peptides - A gentle heat goes a long way. Retrieved from [Link]
- Palasek, S. A., et al. (2007). Microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis.
-
Wilson, J. P., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]
-
ResearchGate. (n.d.). Two-step microwave method for coupling of amino acid Fmoc-Arg(Pbf)-OH. Retrieved from [Link]
Sources
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Synthesizers [cem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Alloc Deprotection in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who utilize the allyloxycarbonyl (Alloc) protecting group and may encounter challenges during its removal. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your synthesis proceeds efficiently and with high yield.
Troubleshooting Guide: Incomplete Alloc Deprotection
Incomplete deprotection of the Alloc group is a common hurdle in SPPS, leading to truncated sequences or undesired side products. This section provides a structured approach to diagnosing and resolving these issues.
Issue 1: The Deprotection Reaction is Sluggish or Stalls
You've run the palladium-catalyzed deprotection reaction for the standard duration, but analysis (e.g., by LC-MS) of a cleaved resin sample shows a significant amount of Alloc-protected peptide remaining.
Potential Causes & Solutions
-
Catalyst Inactivity: The palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is notoriously sensitive to air and can oxidize, rendering it inactive.[1]
-
Insufficient Scavenger: The scavenger is crucial for trapping the allyl cation generated during the reaction, which in turn regenerates the active Pd(0) catalyst.[3][4] If the scavenger is depleted or not present in sufficient excess, the catalytic cycle will slow down or stop.
-
Solution: Increase the equivalents of the scavenger. Phenylsilane (PhSiH₃) is a common choice, but for secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be highly effective in preventing re-alkylation.[4][5] Ensure the scavenger is fresh and added at the beginning of the reaction.
-
-
Poor Resin Swelling: If the peptide-resin is not adequately swollen, the catalyst and scavenger cannot efficiently access the Alloc-protected sites.[4]
-
Solution: Ensure the resin is fully swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) before adding the deprotection cocktail.[4] If aggregation is suspected, especially with hydrophobic sequences, consider switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[6]
-
-
Steric Hindrance: The amino acids adjacent to the Alloc-protected residue can physically block the catalyst from reaching the allyl group, slowing down the reaction.[1]
Issue 2: Formation of N-Allylated Byproducts
Your analysis shows the desired deprotected peptide, but also a significant peak corresponding to the mass of your peptide plus an allyl group (+40 Da).
Potential Causes & Solutions
-
Inefficient Scavenging: The primary cause of N-allylation is the reactive allyl cation reacting with the newly deprotected amine instead of being trapped by the scavenger.[3][4]
-
Solution: The choice and concentration of the scavenger are critical. As mentioned, Me₂NH·BH₃ is particularly effective at preventing this side reaction with secondary amines.[5] Increasing the scavenger concentration can also help. A combination of Meldrum's acid and a silane has also been reported to eliminate N-allylated byproducts.[2]
-
-
Slow Scavenger Kinetics: The rate of scavenging may be slower than the rate of the undesired N-allylation.
-
Solution: Ensure the scavenger is well-mixed throughout the reaction. Some protocols recommend adding the scavenger to the resin before the palladium catalyst to ensure it is readily available to trap the allyl cation as it's formed.
-
Issue 3: Difficulty Removing Residual Palladium
After cleavage from the resin, your final peptide product is contaminated with palladium, which can be problematic for downstream applications.
Potential Causes & Solutions
-
Strong Adsorption: Palladium can strongly adsorb to the peptide or the solid support, making it difficult to remove with simple washes.[1]
-
Solution: After the deprotection and before cleavage, perform extensive washes with a chelating agent. A solution of diethyldithiocarbamate can be effective.[1] Alternatively, after cleavage and purification, the peptide solution can be passed through a palladium scavenger resin.
-
Troubleshooting Workflow
Here is a logical workflow to follow when encountering incomplete Alloc deprotection.
Caption: A decision tree for troubleshooting incomplete Alloc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Alloc deprotection?
A1: The Alloc deprotection is a palladium(0)-catalyzed process. The reaction is initiated by the coordination of the Pd(0) catalyst to the allyl group of the Alloc-protected amine. This is followed by an oxidative addition to form a π-allyl palladium(II) complex. This complex then reacts with a nucleophilic scavenger, which traps the allyl group and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. The resulting unstable carbamate decarboxylates to yield the free amine.[3][8]
Caption: Simplified catalytic cycle of Alloc deprotection.
Q2: Why is the Alloc group considered orthogonal to Fmoc and Boc protecting groups?
A2: The Alloc group's removal conditions are highly specific and do not interfere with the protecting groups used in the two main SPPS strategies. The Fmoc group is base-labile (removed with piperidine), and the Boc group is acid-labile (removed with TFA).[1][9] Alloc deprotection occurs under neutral conditions with a specific palladium catalyst, making it an excellent choice for side-chain protection of amino acids like lysine when complex peptides with branches or cyclizations are being synthesized.[1][10]
Q3: How can I monitor the progress of the deprotection reaction on-resin?
A3: The most reliable method is to take a small aliquot of the resin, cleave the peptide from this sample, and analyze it by LC-MS or HPLC.[4] This will give you a clear ratio of the Alloc-protected starting material to the deprotected product. While less direct for Alloc, traditional colorimetric tests like the Kaiser test can indicate the presence of free primary amines after deprotection.[11]
Q4: Are there any metal-free alternatives for Alloc deprotection?
A4: Yes, research has shown that Alloc groups can be removed under metal-free conditions. One reported method uses iodine (I₂) and water in a solvent mixture like PolarClean/ethyl acetate.[12] This method proceeds through an iodocyclization mechanism.[12] While promising for sustainability and avoiding palladium contamination, these methods may require more optimization for general applicability in SPPS.
Q5: What are the most common scavengers, and how do I choose one?
A5: The choice of scavenger can significantly impact the reaction's success. Here is a comparison of common options:
| Scavenger | Key Characteristics | Recommended Use Cases |
| Phenylsilane (PhSiH₃) | Widely used, effective hydride donor.[3][10] | General purpose, good starting point for primary amines. |
| Dimethylamine-borane (Me₂NH·BH₃) | Highly effective, especially for secondary amines. Prevents N-allylation.[4][5] | Deprotection of secondary amines (e.g., on N-methylated residues or proline). |
| Morpholine | A common nucleophilic scavenger.[3][4] | Can be effective, but may be inferior to PhSiH₃ or Me₂NH·BH₃ in some cases.[5] |
| Dimedone, Barbituric Acid | Carbon-based nucleophiles.[3] | Effective alternatives, can be useful in specific contexts. |
For most standard deprotections, Phenylsilane is a reliable first choice. If you are working with secondary amines or experiencing N-allylation, switching to Dimethylamine-borane is highly recommended.[4][5]
Experimental Protocols
Protocol 1: Standard Alloc Deprotection on Solid Phase
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Resin Swelling: Swell the resin-bound Alloc-protected peptide in DCM for at least 30 minutes.[8]
-
Reagent Preparation: Prepare a deprotection solution under an inert atmosphere (Ar or N₂). For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) and the scavenger (e.g., Phenylsilane, 10-20 equivalents) in anhydrous DCM.[8][10]
-
Deprotection Reaction: Drain the swelling solvent from the reaction vessel and add the deprotection solution.
-
Incubation: Gently agitate the resin mixture at room temperature. A typical reaction is complete within 30-60 minutes, but may require longer.[1][10] Some protocols recommend two shorter reaction cycles with fresh reagents.[7][8]
-
Washing: Once the reaction is complete (as determined by a test cleavage), drain the deprotection solution and wash the resin extensively. A typical wash sequence is: 3x DCM, 1x Methanol, 3x DCM, 1x Methanol, 3x DCM.[8]
-
Proceed: The resin is now ready for the next coupling step or final cleavage.
Protocol 2: Monitoring Reaction Completion via Test Cleavage
-
Sample Collection: After the desired reaction time, remove a small sample of resin beads (approx. 1-2 mg) from the reaction vessel.
-
Washing: Wash the collected resin beads thoroughly with DCM and dry them under a stream of nitrogen.
-
Cleavage: Add a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) to the dry resin sample and let it stand for 1-2 hours.
-
Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to determine the ratio of protected to deprotected product.
References
-
Total Synthesis. (2025, July 27). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link]
-
Lelli, M., et al. (2025, March 17). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. ACS Publications. Available from: [Link]
-
Gómez-Martínez, M., et al. (1998). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Mesa Labs. SPPS Tips For Success Handout. Available from: [Link]
-
Di Gioia, M. L., et al. (2025, January 10). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. Available from: [Link]
-
ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Available from: [Link]
-
Isidro-Llobet, A., et al. (2009, April 13). Amino Acid-Protecting Groups. ACS Publications. Available from: [Link]
-
Weiss, S., et al. (2018, June 1). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Publications. Available from: [Link]
-
Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Available from: [Link]
-
ChemRxiv. (2023). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. Available from: [Link]
-
National Institutes of Health. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Available from: [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mesalabs.com [mesalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Proline Derivatives in Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the unique challenges posed by proline and its derivatives in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter solubility and aggregation issues with proline-containing peptides. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your syntheses.
Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems
This section is designed for quick problem-solving during your experiments. Identify your issue below and follow the recommended steps.
Q1: I'm observing significant shrinking of the peptide-resin bed. What's happening and how do I fix it?
A1: A shrinking or collapsing resin bed is a classic indicator of on-resin peptide aggregation.[1] The growing peptide chains are folding into secondary structures, primarily intermolecular β-sheets, which causes the resin matrix to contract. This aggregation can physically block reactive sites, leading to poor coupling and deprotection efficiency.
Immediate Actions:
-
Solvent Disruption: Switch your primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1), as these have superior solvating properties for many aggregating sequences.[1]
-
Chaotropic Salt Washes: Before the next coupling step, wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF. These salts disrupt the hydrogen bonds that hold the β-sheets together.[1] It is critical to wash thoroughly with DMF afterward to remove all salt before proceeding.
Workflow: Responding to On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Q2: My final, cleaved peptide is insoluble in standard aqueous buffers (like PBS) and even mild organic solvents. What are my options?
A2: This is a very common issue, especially for peptides with high hydrophobicity or those prone to aggregation post-cleavage. Proline itself can contribute to this, but the overall amino acid composition is key.[2][3][4]
Systematic Solubilization Protocol:
-
Start Small: Always test solubility on a small aliquot of your lyophilized peptide first.[5]
-
Water First: Attempt to dissolve in sterile, distilled water. If it fails, proceed.
-
pH Adjustment:
-
Calculate Net Charge: Determine if your peptide is acidic (net negative charge) or basic (net positive charge) at pH 7.
-
For Basic Peptides (+): Add a small amount of 10-25% acetic acid or 0.1% TFA dropwise.[3][5][6]
-
For Acidic Peptides (-): Add a small amount of 0.1% aqueous ammonia or 10% ammonium bicarbonate.[3][6]
-
-
Organic Co-solvents: If pH adjustment fails, for highly hydrophobic peptides (>50% hydrophobic residues), dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN). Then, slowly add your aqueous buffer to this solution with vigorous vortexing.[3][4] Caution: High concentrations of organic solvents may be incompatible with biological assays.
-
Physical Aids: Use a bath sonicator (not a probe, which can cause heating) or gentle warming (<40°C) to aid dissolution.[4][6]
-
Denaturing Agents (Last Resort): For intractable aggregation, agents like 6 M guanidine-HCl or 8 M urea can be used, but they will denature your peptide and are typically incompatible with cell-based assays.[5]
Part 2: Scientific FAQs - Understanding the "Why"
This section provides in-depth explanations for the underlying chemical principles governing the behavior of proline derivatives in peptide synthesis.
Q3: Why is proline considered a "difficult" residue in peptide synthesis?
A3: Proline's unique structure is the root cause of its challenging behavior.
-
Conformational Rigidity: The side chain of proline is a pyrrolidine ring that connects back to the backbone nitrogen. This cyclic structure severely restricts the rotation around the N-Cα (phi, φ) bond, giving it exceptional conformational rigidity compared to other amino acids.[7]
-
Secondary Amine: Unlike other proteinogenic amino acids, proline is a secondary amine. When it forms a peptide bond, there is no hydrogen on the amide nitrogen. This means proline cannot act as a hydrogen bond donor, which is a key interaction for stabilizing secondary structures like α-helices and β-sheets.[7] This property can be beneficial, as dispersed proline residues can act as "helix breakers" and increase the solubility of some peptides.[2]
-
Cis-Trans Isomerization: The peptide bond preceding a proline residue (the X-Pro bond) can readily adopt both cis and trans conformations. The energy barrier between these two isomers is relatively low, but the interconversion is a very slow process.[7][8] This can lead to a heterogeneous mixture of peptide conformers, some of which may be more prone to aggregation or have lower biological activity.[9][10] For example, studies on the anti-HIV antibody 10E8 found that a cis proline conformer was not competent for binding and had a higher aggregation propensity.[10]
Q4: What are pseudoproline dipeptides and how do they solve solubility problems?
A4: Pseudoproline (ΨPro) dipeptides are one of the most powerful tools for overcoming aggregation in SPPS. They are synthetically modified dipeptides derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys).[11][12]
-
Mechanism of Action: A pseudoproline is formed by creating a temporary, acid-labile oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring. This five-membered ring structure mimics proline and serves two critical functions:
-
Structure Disruption: It introduces a "kink" into the peptide backbone, similar to proline. This kink favors a cis-amide bond conformation, which effectively disrupts the formation of intermolecular β-sheets responsible for aggregation.[11][13][14]
-
Enhanced Solvation: By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents, ensuring that reactive sites are accessible for efficient coupling and deprotection reactions.[12][15]
-
The native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step, leaving no trace of the modification in the final peptide.[13]
Diagram: Mechanism of Pseudoproline Action
Caption: How pseudoprolines disrupt aggregation vs. standard residues.
Q5: What are the best practices for using pseudoproline dipeptides?
A5: While incredibly effective, pseudoprolines must be used strategically for optimal results.
-
Placement: Insert pseudoprolines before anticipated hydrophobic or aggregation-prone regions of your peptide sequence.[13]
-
Spacing: There should be at least two amino acids between a pseudoproline and another pseudoproline or a standard proline.[13] The optimal spacing is generally considered to be every 5-6 residues within a difficult sequence.[13][15]
-
Coupling: Coupling an amino acid to the N-terminus of a pseudoproline can be sterically hindered and slow.[11] For this reason, they are almost exclusively incorporated as pre-formed dipeptide building blocks (e.g., Fmoc-Ala-Ser(ΨMe,Me pro)-OH).
Q6: Beyond pseudoprolines, what other chemical strategies can improve the solubility of proline-containing peptides?
A6: Several other chemical modifications and strategies can be employed, often in combination.
| Strategy | Mechanism | Best Use Case | Drawbacks |
| Backbone Protection (Hmb/Dmb) | A 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone nitrogen, disrupting H-bonds.[1][15] | For long or highly aggregation-prone sequences where pseudoprolines are not an option. | Can be expensive; removal conditions need to be optimized. |
| Chaotropic Salts (LiCl, NaClO₄) | Ions disrupt the ordered structure of water, which in turn disrupts the hydrogen bonds that stabilize β-sheets.[1] | As an on-resin "rescue" for a synthesis that has already started to aggregate. | Must be completely washed away to avoid interference with coupling chemistry. |
| N-terminal Acetylation / C-terminal Amidation | Neutralizing the terminal charges can sometimes reduce aggregation and improve solubility and stability.[16] | General strategy to improve overall peptide properties, especially for hydrophobic peptides. | Changes the native structure, which may not be suitable for all applications. |
| Solubilizing Tags (PEG, Betaine) | Attaching hydrophilic tags like polyethylene glycol (PEG) or small molecules like betaine can dramatically increase the solubility of the entire peptide.[16][17][18] | For final peptide products that are extremely insoluble and intended for therapeutic or biochemical use. | The tag must be acceptable for the final application or cleaved off, adding extra steps. |
Q7: How can I detect and characterize aggregation in my peptide sample?
A7: Characterizing aggregation is crucial for quality control. A multi-pronged approach using orthogonal techniques is recommended.[19]
-
Visual Inspection: The simplest test. Cloudiness, precipitates, or gel formation are clear signs of insolubility and aggregation.
-
UV-Vis Spectroscopy: An increase in light scattering can be measured as an increase in absorbance (turbidity) at wavelengths like 340-600 nm, where the peptide itself does not absorb.[20] This is a quick, qualitative assessment.
-
Size Exclusion Chromatography (SEC): This is a powerful quantitative method. Aggregates will appear as higher molecular weight species that elute earlier than the main monomeric peptide peak.[21][22]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it excellent for detecting the presence of soluble aggregates and oligomers.[22]
-
Fluorescence Spectroscopy (with dyes like Thioflavin T): Dyes like Thioflavin T (ThT) exhibit a characteristic fluorescence shift upon binding to the β-sheet structures common in amyloid-like aggregates, providing structural information about the aggregates.[21]
Part 3: Experimental Protocols
Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation
Objective: To disrupt secondary structures in a growing peptide chain on-resin to improve subsequent reaction efficiency.
Materials:
-
Peptide-resin showing signs of aggregation (e.g., shrinking).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Anhydrous Lithium Chloride (LiCl).
-
0.8 M LiCl in DMF solution (prepare fresh).
-
SPPS reaction vessel.
Procedure:
-
Drain the synthesis solvent from your peptide-resin.
-
Wash the resin three times with DMF (10 mL/g resin) for 1 minute each to remove any residual reagents.
-
Add the 0.8 M LiCl/DMF solution to the resin (10 mL/g resin).
-
Agitate or bubble the resin slurry for 30-60 minutes at room temperature. You may observe the resin bed swelling back to its original volume.
-
Drain the LiCl solution.
-
CRITICAL STEP: Wash the resin thoroughly to remove all traces of LiCl. Perform at least 5-7 washes with DMF (10 mL/g resin) for 2 minutes each.
-
Perform a final check for chloride ions (e.g., with a silver nitrate test on the final wash filtrate) to ensure all LiCl has been removed.
-
Proceed with your next scheduled deprotection or coupling step.
References
-
Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Aapptec Peptides. (2019). Pseudoproline Dipeptides. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Reviews. [Link]
-
Mutter, M., et al. (2000). The chemical synthesis of large peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]
-
Qi, Y., et al. (2021). Proline Isomerization Regulates the Phase Behavior of Elastin-Like Polypeptides in Water. Journal of the American Chemical Society. [Link]
-
Samuel, D., Kumar, T. K. S., & Balamurugan, K. (2000). Proline inhibits aggregation during protein folding. Protein Science. [Link]
-
Baskakov, I., & Breydo, L. (2007). The role of proline in the prevention of aggregation during protein folding in vitro. IUBMB Life. [Link]
-
Zhang, Y., & Wang, S. (2022). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences. [Link]
-
Chen, C. H., et al. (2023). Early-Stage Oligomerization of Prion-like Polypeptides Reveals the Molecular Mechanism of Amyloid-Disrupting Capacity by Proline Residues. The Journal of Physical Chemistry B. [Link]
-
Samuel, D., Kumar, T. K., Ganesh, C., & Jayaraman, G. (2000). Proline inhibits aggregation during protein refolding. Protein Science. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]
-
LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. [Link]
-
ResearchGate. (n.d.). Popular strategies to solubilize peptides during CPS. [Link]
-
Handl, S., et al. (2024). Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide. Nanoscale. [Link]
-
Sanchez-Pescador, L., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. [Link]
-
University of Memphis Digital Commons. (2019). Addition of proline-rich whey peptides during dehydration increases solubility of rehydrated milk protein concentrates. [Link]
-
Horiya, S., et al. (2020). The influence of proline isomerization on potency and stability of anti-HIV antibody 10E8. Communications Biology. [Link]
-
Kumar, S., & Singh, S. K. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. AAPS PharmSciTech. [Link]
-
Wikipedia. (n.d.). Proline. [Link]
-
Di Noto, V., et al. (2021). Hydrogen Bonding and Solvation of a Proline-Based Peptide Model in Salt Solutions. Molecules. [Link]
-
CentAUR. (2025). The conformation and aggregation of proline-rich surfactant-like peptides. [Link]
-
PubMed. (2025). Microscopic effects of proline co-solvent on alanine homopeptide structure, solvation and helix folding dynamics. [Link]
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]
-
GenScript. (n.d.). Peptide Stability. [Link]
-
Yokogawa Fluid Imaging Technologies. (2024). Characterizing Protein Aggregation With Orthogonal Techniques. [Link]
-
Technology Networks. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. [Link]
-
IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
eLife. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. [Link]
-
Pohl, S. B., & Boder, E. T. (2008). Increasing solubility of proteins and peptides by site-specific modification with betaine. Protein Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Proline - Wikipedia [en.wikipedia.org]
- 8. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The influence of proline isomerization on potency and stability of anti-HIV antibody 10E8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
- 17. researchgate.net [researchgate.net]
- 18. Increasing solubility of proteins and peptides by site-specific modification with betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fluidimaging.com [fluidimaging.com]
- 20. mdpi.com [mdpi.com]
- 21. biopharma-asia.com [biopharma-asia.com]
- 22. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
minimizing diketopiperazine formation with proline residues
Senior Application Scientist Desk Status: Active | Topic: Minimizing Diketopiperazine (DKP) Formation
Introduction: The "Silent Killer" of Peptide Yield
Welcome to the technical support hub for Proline-rich peptide synthesis. If you are observing a specific deletion of the first two C-terminal amino acids (C-terminal truncation) or unexpectedly low yields despite successful coupling monitoring, you are likely encountering Diketopiperazine (DKP) formation .
This is not a coupling failure; it is a side reaction where the dipeptide cleaves itself from the resin during Fmoc deprotection. This guide provides the diagnostic logic, resin selection criteria, and optimized protocols to eliminate this issue.
Module 1: Diagnostic & Triage
Q: How do I confirm if my failure is due to DKP formation?
A: DKP formation leaves a distinct "fingerprint" on your LC-MS data. Unlike standard deletions (missing one amino acid), DKP results in the loss of the entire C-terminal dipeptide.
Diagnostic Checklist:
-
Sequence Check: Is Proline at the C-terminus (Position 1) or the penultimate position (Position 2)?
-
High Risk:H2N-Xaa-Pro-Resin
-
Extreme Risk:H2N-Pro-Pro-Resin
-
-
Mass Spec Evidence: Do you see a major peak corresponding to
? -
The "Ghost" Peak: The cleaved byproduct (the cyclic DKP) is often washed away, meaning you simply see a truncated peptide starting from AA3.
The Mechanism: The secondary amine of Proline favors a cis-amide bond conformation, bringing the N-terminal amine (after deprotection) into close proximity with the C-terminal ester carbonyl. This facilitates an intramolecular nucleophilic attack, cyclizing the dipeptide and cleaving it from the resin.[1]
Figure 1: Mechanism of base-catalyzed DKP formation leading to chain truncation.
Module 2: Prevention Strategies (Resin & Reagents)
Q: I am using Wang resin. Is this the problem? A: Yes. Wang resin is a primary contributor to DKP failures in Proline sequences. The benzyl ester linkage in Wang resin is electronically susceptible to nucleophilic attack by the free amine.
The Fix: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin. The bulky trityl group creates significant steric hindrance around the ester linkage, physically blocking the N-terminal amine from attacking the carbonyl.
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) |
| DKP Risk | High | Low (Steric protection) |
| Cleavage Condition | 95% TFA (Strong Acid) | 1% TFA (Mild Acid) |
| Loading Strategy | Requires coupling agent (risk of racemization) | Direct loading (No racemization) |
| Recommendation | Avoid for C-term Proline | Gold Standard for C-term Proline |
Module 3: Optimized Protocols
If you cannot switch resins or are facing an "Extreme Risk" sequence (e.g., Pro-Pro), use these specific protocols.
Protocol A: The "Short-Burst" Deprotection
Standard deprotection (20% Piperidine, 2 x 10 min) is too long. It gives the free amine ample time to attack the ester.
Applicability: Xaa-Pro-Resin sequences.[2][3]
-
Reagent: 20% Piperidine in DMF (Standard) OR 20% Piperidine + 0.1M HOBt (Advanced - HOBt suppresses side reactions).
-
Step 1: Add reagent, mix for 30 seconds . Drain immediately.
-
Step 2: Add reagent, mix for 3 minutes . Drain immediately.
-
Step 3: Wash aggressively with DMF (5 x 30 sec) to remove all base traces.
-
Step 4: IMMEDIATELY couple the next amino acid. Do not let the resin sit.
Protocol B: The "Cocktail Switch" (High Efficiency)
Recent studies indicate that altering the base composition significantly reduces DKP.
Applicability: Industrial/Scale-up or obstinate sequences.
-
Reagent: 2% DBU + 5% Piperazine in NMP .
-
Why? This cocktail effects rapid Fmoc removal while being less conducive to the DKP transition state than high-concentration piperidine [1].
Protocol C: The "Nuclear Option" (Dipeptide Blocks)
Q: I have a Pro-Pro sequence and nothing works. A: Do not form the bond on the resin. If your sequence is ...-Ala-Pro-Pro-OH, the DKP risk is highest at the second Proline deprotection.
The Fix: Buy and couple Fmoc-Pro-Pro-OH as a single unit.
-
Logic: The critical amide bond is already formed and stable. You bypass the H2N-Pro-Pro-Resin intermediate entirely.
-
Method: Couple Fmoc-Pro-Pro-OH to the resin (or to the peptide chain) using standard DIC/Oxyma chemistry.
Module 4: Decision Matrix & Workflow
Use this logic flow to select the correct experimental setup for your sequence.
Figure 2: Strategic decision tree for minimizing DKP based on sequence risk.
References
-
Optimized Fmoc-Removal Strategy to Suppress DKP Formation. Source: ACS Omega, 2022. Context: Establishes the 2% DBU / 5% Piperazine protocol as superior to standard piperidine for DKP suppression. URL:[Link]
-
2-Chlorotrityl Chloride Resin: Studies on Anchoring and Cleavage. Source: International Journal of Peptide and Protein Research (via NIH/PubMed). Context: Foundational text on why steric hindrance in 2-CTC prevents DKP.[1][4] URL:[Link]
-
SPPS Tips for Success: DKP Prevention. Source: Mesa Labs / Biotage Technical Notes. Context: Practical guidelines on resin loading and HOBt additives.[1][4] URL:[Link]
Sources
avoiding side reactions during Fmoc removal of Pro(Alloc)
This technical support guide addresses the specific challenges of removing the Fmoc group from Proline derivatives (specifically Pro(Alloc) , such as Fmoc-4-amino-Pro(Alloc)-OH or Fmoc-Hyp(Alloc)-OH) during Solid-Phase Peptide Synthesis (SPPS).
While the Alloc (Allyloxycarbonyl) group itself is generally orthogonal and stable to standard Fmoc deprotection conditions, the presence of the Proline backbone introduces a critical risk of Diketopiperazine (DKP) formation , which can lead to significant chain deletion and yield loss.
Executive Summary
-
Core Risk: The primary side reaction during Fmoc removal of Pro(Alloc) is Diketopiperazine (DKP) formation , not the instability of the Alloc group.
-
Alloc Stability: The Alloc group is stable to 20% Piperidine and 2% DBU. It requires Pd(0) for cleavage.[1]
-
Critical Control: Use short deprotection cycles (e.g., 2 x 3 min) or alternative bases (Piperazine/DBU) to suppress DKP formation, especially if Pro(Alloc) is the second residue from the C-terminus (dipeptide stage).
The Core Challenge: Diketopiperazine (DKP) Formation
When the Fmoc group is removed from a Proline residue (including Pro(Alloc)) that is attached to a C-terminal amino acid ester (e.g., Fmoc-Pro(Alloc)-AA-Resin), the newly liberated secondary amine can intramolecularly attack the C-terminal carbonyl. This cyclization releases a Diketopiperazine (DKP) byproduct and cleaves the peptide from the resin.
Mechanism of Failure
The cyclic nature of Proline forces the peptide backbone into a cis-conformation, bringing the amine and the ester carbonyl into close proximity, drastically accelerating the cyclization compared to other amino acids.
Figure 1: Mechanism of DKP formation during Fmoc removal of Proline derivatives. The reaction leads to premature cleavage of the peptide from the solid support.
Optimized Protocols for Fmoc Removal
To prevent DKP formation while maintaining the integrity of the Alloc group, we recommend the following protocols.
Method A: Short-Cycle Piperidine (Standard)
Best for: Pro(Alloc) located in the middle of a sequence (residue >3).
-
Wash: DMF (3 x 1 min).
-
Deprotection 1: 20% Piperidine in DMF for 3 minutes .
-
Wash: DMF (1 x 1 min).
-
Deprotection 2: 20% Piperidine in DMF for 3-5 minutes (Do not exceed 10 mins).
-
Wash: DMF (5 x 1 min).
Why: DKP formation is time-dependent. Minimizing base exposure reduces the window for cyclization.
Method B: DBU/Piperazine (High Risk)
Best for: Pro(Alloc) at the penultimate position (Fmoc-Pro(Alloc)-AA-Resin).
-
Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in DMF.
-
Protocol: Treat resin for 2 x 5 minutes .
-
Wash: DMF (5 x 1 min).
Why: This cocktail is kinetically faster at removing Fmoc but less conducive to DKP formation than high-concentration piperidine. Note: DBU can promote aspartimide formation if Asp residues are present elsewhere; use with caution in Asp-containing sequences.
Alloc Group Stability & Compatibility
Users often fear that the basic conditions of Fmoc removal will affect the Alloc side chain. This is generally incorrect provided no catalysts are present.
| Reagent | Alloc Stability | Notes |
| 20% Piperidine | Stable | Standard Fmoc removal reagent.[2] Safe for Alloc. |
| 50% Piperidine | Stable | Extended exposure (>24h) may show minor degradation, but standard cycles are safe. |
| 2% DBU | Stable | Safe for Alloc. |
| TFA (95%) | Stable | Acid-stable; Alloc remains during cleavage. |
| Pd(PPh3)4 | Labile | CRITICAL: Trace Palladium contamination in reaction vessels can trigger premature Alloc removal. |
Troubleshooting Guide (FAQ)
Q1: I see a significant yield loss after adding the third amino acid to Pro(Alloc). Why?
-
Diagnosis: This is the classic DKP signature. You likely formed the dipeptide Fmoc-Pro(Alloc)-AA-Resin, removed the Fmoc, and the sequence cyclized off the resin before the third AA could couple.
-
Solution:
-
Use 2-Chlorotrityl Chloride (CTC) Resin . The bulky trityl linker sterically hinders the attack on the ester, suppressing DKP formation.
-
Use the "In Situ Neutralization" protocol: Perform Fmoc removal, wash rapidly, and add the next activated amino acid immediately.
-
Q2: Can I use Fmoc-Pro(Alloc)-OH in a microwave synthesizer?
-
Answer: Yes, but lower the temperature for the deprotection step.
-
Recommendation: Use 40°C or Room Temperature for Fmoc removal. High temperatures (75°C+) dramatically accelerate DKP formation.
Q3: Does the Alloc group on the Proline side chain increase steric hindrance?
-
Answer: Yes. If you are using Fmoc-4-amino-Pro(Alloc), the bulky Alloc carbamate can hinder the approach of the deprotection base.
-
Adjustment: While we recommend short times to avoid DKP, ensure the deprotection is complete by performing a chloranil test (for secondary amines) rather than a Kaiser test.
Decision Tree: Selecting the Right Strategy
Use this logic flow to determine the safest Fmoc removal strategy for your specific Pro(Alloc) sequence.
Figure 2: Decision matrix for optimizing Fmoc removal conditions based on peptide sequence and resin type.
References
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 11347–11354.
- Giraud, M., et al. (1999). Diketopiperazine formation: a specific side reaction during the solid phase synthesis of proline-containing peptides. Journal of Peptide Science, 5(3), 157-163.
-
Merck/Sigma-Aldrich. (2024). Novabiochem® Peptide Synthesis Guide: Orthogonal Protecting Groups (Alloc).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
Technical Support Center: Purification of Alloc-Protected Peptide Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific purification challenges you may encounter when working with allyloxycarbonyl (Alloc)-protected peptide intermediates. This resource provides in-depth troubleshooting guides and FAQs in a practical question-and-answer format to help you navigate these complexities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the use and purification of Alloc-protected peptides.
Q1: What is the Alloc protecting group and why is it used in peptide synthesis?
The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group used for amines, particularly the Nα-amino group or side chains of amino acids like lysine.[1][2] Its primary advantage lies in its unique deprotection mechanism, which is orthogonal to the most common strategies in solid-phase peptide synthesis (SPPS): the acid-labile Boc/Bzl strategy and the base-labile Fmoc/tBu strategy.[2][3][4][5] This orthogonality allows for the selective deprotection of a specific site on the peptide while it is still attached to the solid support, enabling the synthesis of complex structures such as branched or cyclic peptides.[2][5][6]
Q2: What is the mechanism of Alloc group removal?
The Alloc group is removed via a palladium(0)-catalyzed allylic cleavage, often referred to as the Tsuji-Trost allylation.[2] The process involves a catalytic cycle:
-
Coordination & Oxidative Addition: A palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the allyl group. Oxidative addition then forms a π-allyl palladium(II) complex, and the carbamate portion of the protecting group is released.[1][2]
-
Decarboxylation: The freed carbamate is unstable and spontaneously decarboxylates, liberating the desired free amine.[1]
-
Regeneration of Catalyst: A nucleophilic "scavenger" attacks the π-allyl palladium(II) complex, transferring the allyl group to the scavenger and regenerating the active palladium(0) catalyst for the next cycle.[1][2]
Q3: Why is a scavenger essential during Alloc deprotection, and which one should I choose?
During the palladium-catalyzed deprotection, a reactive allyl cation is generated.[7] If this cation is not immediately trapped by a scavenger, it can react with the newly deprotected amine on the peptide, leading to the formation of an undesired N-allylated byproduct.[7][8] Scavengers are nucleophilic species added in excess to the reaction mixture to efficiently trap this allyl cation, ensuring a clean deprotection.[7]
The choice of scavenger is critical for reaction efficiency. Several options are available, each with specific characteristics.
| Scavenger | Typical Equivalents | Advantages & Considerations |
| Phenylsilane (PhSiH₃) | 10 - 40 | Widely used and effective. Acts as a hydride donor to reduce the allyl group.[1][2][7] |
| Dimethylamine-borane complex (Me₂NH·BH₃) | 40 | Highly effective, often providing quantitative deprotection and preventing N-allylation, especially for secondary amines.[7][9] |
| Morpholine | Excess | A common nucleophilic scavenger, but can sometimes be less effective than PhSiH₃ or Me₂NH·BH₃.[1][7] |
| Tributyltin hydride (Bu₃SnH) | Excess | Effective but raises toxicity and removal concerns due to tin residues.[10] |
| Meldrum's acid | Excess | Used in newer, air-stable palladium catalyst systems to prevent N-allylation.[8] |
For most standard applications, phenylsilane is a reliable starting point. However, for particularly sensitive substrates or if N-allylation is observed, switching to the dimethylamine-borane complex is recommended.[7]
Q4: What are the typical impurities I might see after synthesizing an Alloc-protected peptide?
After synthesis and cleavage from the resin, a crude peptide product will contain the desired full-length peptide along with a host of impurities.[11] Understanding these impurities is the first step toward successful purification.
| Impurity Type | Origin |
| Truncated/Deletion Sequences | Incomplete coupling or deprotection steps during SPPS.[12] |
| Incompletely Deprotected Peptides | Failure to remove all side-chain protecting groups (e.g., tBu, Trt) during the final TFA cleavage.[13] |
| Reagent Adducts | Side reactions with scavengers used during cleavage (e.g., from Trp, Met, Cys residues).[14] |
| Aspartimide-Related Impurities | A common side reaction, especially at Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-aspartyl peptides.[15] |
| Oxidized/Reduced Peptides | Oxidation of susceptible residues like Met, Cys, or Trp.[16] |
| Residual Palladium Catalyst | Carryover from the on-resin Alloc deprotection step. |
| Scavenger Byproducts | Remnants of the scavenger (e.g., phenylsilane) and its allylated form. |
Troubleshooting Guide: Purification Challenges
This section provides a structured approach to solving specific problems encountered during the purification of Alloc-protected peptide intermediates.
Issue 1: Incomplete or Slow Alloc Deprotection
You've performed the on-resin Alloc deprotection, but analysis of a cleaved test sample by HPLC or LC-MS shows a significant amount of starting material remaining.
Root Cause Analysis & Solutions
-
Catalyst Inactivity: The Pd(PPh₃)₄ catalyst is sensitive to air and can oxidize over time, losing its activity.[5][17]
-
Solution: Always use fresh, high-quality Pd(PPh₃)₄ from a recently opened container. Handle the catalyst under an inert atmosphere (argon or nitrogen) as much as possible. Consider using more robust, air-stable catalysts like Pd(PPh₃)₂Cl₂ if issues persist.[8]
-
-
Steric Hindrance: The amino acids adjacent to the Alloc-protected residue may sterically hinder the palladium catalyst from accessing the allyl group.[5]
-
Insufficient Reagents: The equivalents of catalyst or scavenger may be too low for the scale of your synthesis.
-
Suboptimal Reaction Conditions: Room temperature may not be sufficient for challenging sequences.
Workflow: Troubleshooting Incomplete Alloc Deprotection
Here is a decision tree to guide your troubleshooting process.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. thaiscience.info [thaiscience.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 17. biotage.com [biotage.com]
- 18. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Characterization of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline
An In-depth Technical and Comparative Analysis for Drug Development Professionals
In the landscape of peptide synthesis and drug development, the precise structural confirmation of protected amino acid building blocks is a non-negotiable prerequisite for success. Among these, proline derivatives present unique analytical challenges due to their rigid cyclic structure and the phenomenon of cis-trans isomerism around the amide bond. This guide provides a comprehensive ¹H Nuclear Magnetic Resonance (NMR) characterization of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline, a key intermediate in the synthesis of complex peptides. We will delve into its distinctive spectral features, offer a comparative analysis against other common proline derivatives, and provide a robust experimental protocol for its analysis.
The Central Role of NMR in Characterizing Protected Amino Acids
Proline's tertiary amide bond within a peptide chain or in its N-protected form can exist as either a cis or trans rotamer. This isomerization is often slow on the NMR timescale, leading to the appearance of two distinct sets of signals for the proline ring and adjacent protons.[1] This spectral complexity, while challenging, provides a wealth of conformational information. For a molecule like (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline, which incorporates two different protecting groups (Fmoc and Alloc), ¹H NMR serves as a definitive tool for confirming the presence and integrity of each functional group and verifying the overall structure.
Part 1: Detailed ¹H NMR Analysis of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline
The ¹H NMR spectrum of the title compound is characterized by distinct regions corresponding to the Fmoc, Alloc, and proline ring protons. The presence of rotamers can lead to a doubling of many signals, with the ratio of the two forms being solvent and temperature-dependent.[2]
Figure 1: Key Proton Environments in (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline.
Below is a table summarizing the expected chemical shift ranges for the key protons, typically observed in a solvent like CDCl₃ or DMSO-d₆.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Group | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features & Expert Insights |
| Fmoc Group | Aromatic (8H) | 7.20 - 7.80 | Multiplets (m) | The four distinct aromatic environments of the fluorenyl group give rise to a complex pattern in this downfield region.[3] Their presence is a definitive confirmation of the N-terminus protection. |
| CH & CH₂ (3H) | 4.10 - 4.60 | Multiplets (m) | These signals arise from the CH and CH₂ groups linking the fluorenyl moiety to the carbamate. They often overlap with other signals, requiring 2D NMR techniques for unambiguous assignment. | |
| Alloc Group | NH (1H) | ~5.0 - 6.0 | Broad singlet (br s) or doublet (d) | This amide proton's shift is highly solvent-dependent and may be broadened by exchange. In DMSO-d₆, it is more clearly observed. |
| =CH- (1H) | 5.80 - 6.00 | Multiplet (m) | The internal vinyl proton shows complex splitting due to coupling with both the terminal vinyl protons and the adjacent CH₂ group. | |
| =CH₂ (2H) | 5.10 - 5.30 | Multiplets (m) | The two terminal, diastereotopic vinyl protons typically appear as two distinct multiplets. | |
| -O-CH₂- (2H) | ~4.50 | Doublet (d) | This signal confirms the allylic ether linkage of the Alloc group. | |
| Proline Ring | Hα (1H) | 4.30 - 4.60 | Doublet of doublets (dd) | The α-proton is deshielded by the adjacent carboxylic acid and the N-Fmoc group. Its chemical shift is a sensitive probe of the cis/trans isomerization. |
| Hβ (2H) | 1.90 - 2.40 | Multiplets (m) | These protons often show complex splitting patterns and are influenced by the ring pucker and the C4 substituent. | |
| Hγ (1H) | ~4.10 - 4.40 | Multiplet (m) | The proton at the C4 position, bearing the Alloc-amino group, is significantly downfield compared to unsubstituted proline. | |
| Hδ (2H) | 3.40 - 3.80 | Multiplets (m) | These protons are adjacent to the nitrogen atom and are strongly affected by the electronic effects of the Fmoc group and the amide bond conformation. |
Part 2: Comparative Analysis with Alternative Proline Derivatives
To fully appreciate the unique spectral signature of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline, it is instructive to compare its spectrum with those of simpler, related compounds.
Alternative 1: Fmoc-L-Proline
This compound lacks the C4-substituent. Its spectrum is simpler in the aliphatic region.
-
Key Spectral Difference: The absence of the Alloc group signals (vinyl protons at 5.10-6.00 ppm, allylic CH₂ at ~4.50 ppm, and the NH proton).[4][5]
-
Insight: Comparing the two spectra directly allows for the unambiguous identification of the signals originating from the Alloc-amino substituent at the 4-position. The proline Hγ proton in Fmoc-L-Proline would be in a much more upfield region (~2.0 ppm) compared to the ~4.2 ppm shift in the title compound.[6]
Alternative 2: (4S)-1-Boc-4-(Fmoc-amino)-L-proline
This analog features a tert-Butoxycarbonyl (Boc) group for N-terminal protection instead of Fmoc.
-
Key Spectral Difference: The aromatic region (7.20-7.80 ppm) characteristic of the Fmoc group will be absent. Instead, a prominent singlet for the nine equivalent protons of the Boc group will appear in the upfield region, typically around 1.40-1.50 ppm.[7][8]
-
Insight: This comparison highlights the diagnostic power of the aromatic region for Fmoc identification and the characteristic upfield singlet for the Boc group. This is crucial for quality control in solid-phase peptide synthesis where protecting group swaps must be confirmed.
Table 2: Comparative Summary of Key ¹H NMR Regions
| Compound | Aromatic Region (7-8 ppm) | Vinyl Region (5-6 ppm) | Aliphatic (Proline Ring) | Upfield Singlet (~1.4 ppm) |
| (4S)-1-Fmoc-4-(Alloc-amino)-L-proline | Present (Fmoc) | Present (Alloc) | Complex, Hγ downfield | Absent |
| Fmoc-L-Proline | Present (Fmoc) | Absent | Simpler, Hγ upfield | Absent |
| (4S)-1-Boc-4-(Fmoc-amino)-L-proline | Present (Fmoc at C4) | Absent | Complex, Hγ downfield | Present (Boc) |
Part 3: Experimental Protocol and Workflow
Achieving high-quality, reproducible ¹H NMR data requires meticulous sample preparation and a standardized acquisition procedure.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amino acid derivative into a clean, dry vial. For quantitative purposes, precision is key.
-
Add 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to better resolve amide NH protons and solubilize polar compounds.
-
Ensure complete dissolution by gentle vortexing. If necessary, brief sonication can be applied. The clarity of the solution is crucial for magnetic field homogeneity.[9]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking & Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Standard ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 or 500 MHz spectrometer would include:
-
A 90° pulse width.
-
A spectral width of approximately 12-16 ppm.
-
An acquisition time of 2-4 seconds.
-
A relaxation delay of 1-5 seconds.
-
16 to 64 scans for a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks have a positive, absorptive lineshape.
-
Apply baseline correction to create a flat spectrum.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).[9]
-
Integrate the signals to determine the relative ratios of protons in the molecule, confirming the structure.
-
Workflow Diagram
Caption: Standard workflow for NMR sample handling and data analysis.
Conclusion
The ¹H NMR spectrum of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline provides a rich fingerprint for its unambiguous identification. The characteristic signals of the Fmoc group in the aromatic region, the unique vinyl and allylic patterns of the Alloc group, and the complex, often doubled, signals of the proline ring offer multiple points of verification. By comparing this spectrum with those of simpler derivatives, researchers can confidently confirm the identity and purity of this critical building block, ensuring the integrity of their subsequent peptide synthesis endeavors. The provided protocol offers a reliable framework for obtaining high-quality data, which is the cornerstone of robust chemical characterization in modern drug development.
References
-
PubChem. Fmoc-Pro-OH | C20H19NO4. National Center for Biotechnology Information. [Link][4]
-
Wang, N., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 373-379. [Link][10]
-
Brodrecht, M., et al. (2019). Efficient Building Blocks for Solid-Phase Peptide Synthesis of Spin Labeled Peptides for Electron Paramagnetic Resonance and Dynamic Nuclear Polarization Applications. Chemistry – A European Journal, 25(42), 9964-9973. [Link][11]
-
ResearchGate. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. [Link][1]
-
Mykhailiuk, P. K., et al. (2015). γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Organic & Biomolecular Chemistry, 13(10), 2917-2924. [Link][2]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link][12]
-
Biological Magnetic Resonance Bank. L-Proline at BMRB. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. γ-( S )-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19 F-NMR peptide studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00034C [pubs.rsc.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Fmoc-Pro-OH | C20H19NO4 | CID 688135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FMOC-L-Proline, CAS No. 71989-31-6 - iChemical [ichemical.com]
- 6. bmse000047 L-Proline at BMRB [bmrb.io]
- 7. BOC-L-Proline(15761-39-4) 1H NMR spectrum [chemicalbook.com]
- 8. N-Boc-L-proline | C10H17NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to HPLC Purity Analysis of Fmoc-Pro(Alloc)-OH
For researchers and professionals in the field of peptide synthesis and drug development, the integrity of starting materials is non-negotiable. The chemical and enantiomeric purity of protected amino acids, such as Nα-9-fluorenylmethyloxycarbonyl-L-proline-N-allyloxycarbonyl (Fmoc-Pro(Alloc)-OH), directly dictates the success, yield, and impurity profile of a solid-phase peptide synthesis (SPPS) campaign.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) standards for assessing the purity of Fmoc-Pro(Alloc)-OH, grounded in established analytical principles and field-proven insights.
Fmoc-Pro(Alloc)-OH is a valuable building block, offering an orthogonal protection strategy where the base-labile Fmoc group serves for temporary N-terminal protection, and the Alloc group, removable via palladium catalysis, provides semi-permanent side-chain protection.[3][4] This scheme is essential for synthesizing complex peptides, including cyclic and branched structures. Given this critical role, a robust analytical framework for quality control is not just recommended; it is imperative.
The Industry Gold Standard: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity assessment of Fmoc-protected amino acids.[1][5] Its widespread adoption is due to its high resolution, sensitivity, quantitative accuracy, and its ability to separate the target compound from a wide range of potential impurities based on differences in hydrophobicity.[2]
The separation mechanism relies on the partitioning of analytes between a polar mobile phase and a nonpolar stationary phase. The highly nonpolar Fmoc group imparts significant hydrophobic character to the amino acid, making it ideally suited for retention and separation on alkyl-bonded silica phases, most commonly C18.
Causality Behind Experimental Choices: A Self-Validating Protocol
The following protocol is a robust, validated starting point for the analysis of Fmoc-Pro(Alloc)-OH. The parameters are selected based on the known physicochemical properties of the Fmoc-amino acid class.
Experimental Protocol: Standard RP-HPLC Method
-
Sample Preparation:
-
Accurately weigh and dissolve the Fmoc-Pro(Alloc)-OH sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1.0 mg/mL.[6]
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC system.[2]
-
-
HPLC Instrumentation & Conditions:
-
System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The long column length and standard particle size provide a good balance of resolution and backpressure.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, sharpening peak shape by neutralizing residual silanol groups on the stationary phase and providing a consistent pH.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN). ACN is the preferred organic modifier for its low viscosity and UV transparency.[2]
-
Column Temperature: 25 °C. Maintaining a constant temperature ensures reproducible retention times.[1]
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
-
Detection: UV absorbance at 265 nm. The fluorenyl moiety of the Fmoc group has a strong chromophore with a characteristic absorbance maximum around this wavelength.[1] Additional monitoring at 220 nm or 280 nm can also be employed.[1][7]
-
Injection Volume: 10 µL.
-
Gradient Elution: A linear gradient provides a robust separation of compounds with varying polarities.
-
30% to 100% Mobile Phase B over 20 minutes. This gradient is typically sufficient to elute the main compound and any late-eluting, more hydrophobic impurities.[1]
-
-
Data Interpretation & Purity Calculation
The purity is determined by calculating the area percentage of the main Fmoc-Pro(Alloc)-OH peak relative to the total area of all integrated peaks in the chromatogram. Commercial specifications for high-quality reagents are often ≥98%.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phenomenex.com [phenomenex.com]
- 8. chemimpex.com [chemimpex.com]
Chemical Stability Assessment of Alloc Carbamate in Basic Conditions
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]
Executive Summary
The Allyloxycarbonyl (Alloc) group is a cornerstone of orthogonal protection strategies in organic synthesis and Solid-Phase Peptide Synthesis (SPPS).[1] Unlike the Fluorenylmethyloxycarbonyl (Fmoc) group, which is designed to be base-labile, the Alloc carbamate demonstrates remarkable stability against organic bases (e.g., piperidine, DBU) commonly used for deprotection cycles.
This guide provides a technical assessment of Alloc stability, contrasting it with Fmoc, Boc, and Cbz protecting groups. It establishes that Alloc is kinetically stable to the basic conditions required for Fmoc removal , rendering it fully orthogonal. However, researchers must distinguish between stability in organic bases (used in SPPS) and strong aqueous hydroxides, where hydrolysis can occur over extended periods.
Mechanistic Insight: Why Alloc Survives Base
To understand the stability profile of Alloc, one must contrast it with the mechanism of Fmoc cleavage. The stability difference is not merely steric; it is fundamental to the electronic structure of the protecting group.
The E1cB Pathway vs. Nucleophilic Attack
-
Fmoc (Base-Labile): The Fmoc group possesses an acidic proton at the 9-position of the fluorene ring (
in DMSO). Basic conditions (e.g., 20% piperidine) rapidly deprotonate this position, triggering an E1cB elimination that releases dibenzofulvene and the free amine. -
Alloc (Base-Stable): The Alloc group lacks an acidic proton at the
-position relative to the carbamate oxygen. Consequently, it cannot undergo E1cB elimination. Cleavage requires either:-
Palladium(0) Catalysis: Oxidative addition of Pd(0) to the allyl ester (the intended cleavage pathway).
-
Direct Hydrolysis: Nucleophilic attack at the carbonyl carbon by a hydroxide ion. This is kinetically slow at room temperature compared to the rapid E1cB elimination of Fmoc.
-
Diagram 1: Mechanistic Divergence
The following diagram illustrates the structural reason for Alloc's stability compared to Fmoc.
Caption: Comparative mechanism showing Fmoc susceptibility to E1cB elimination vs. Alloc resistance due to lack of acidic protons.
Comparative Performance Analysis
The following data synthesizes stability profiles across standard synthetic conditions.
Table 1: Stability Half-Life Comparison ( )
Data approximated based on standard kinetic profiles in DMF at 25°C.
| Condition | Alloc Carbamate | Fmoc Carbamate | Boc Carbamate | Cbz Carbamate |
| 20% Piperidine / DMF | Stable (>24 h) | Labile ( | Stable | Stable |
| 5% DBU / DMF | Stable (>24 h) | Labile (Rapid) | Stable | Stable |
| 50% TFA / DCM | Stable | Stable | Labile ( | Stable |
| 0.1 M NaOH (aq) | Slow Hydrolysis (hrs/days) | Labile | Stable | Slow Hydrolysis |
| Pd(PPh3)4 / PhSiH3 | Labile (Specific) | Stable | Stable | Stable |
Key Findings
-
Orthogonality: Alloc is perfectly orthogonal to Fmoc.[4] In a standard SPPS workflow, an Alloc-protected lysine side chain will remain >99% intact during the repeated piperidine treatments used to remove N-terminal Fmoc groups.
-
Aqueous Base Sensitivity: While stable to organic bases, Alloc is not indefinitely stable to strong aqueous bases (e.g., 1M NaOH, reflux). It functions as an ester/carbamate and will eventually hydrolyze via nucleophilic acyl substitution, though this is not its primary cleavage mode.
Experimental Validation: Self-Validating Stability Assay
To confirm the stability of Alloc on a specific substrate (as steric environment affects hydrolysis rates), use the following protocol. This protocol employs an Internal Standard (IS) to differentiate between chemical degradation and physical loss (precipitation/adsorption).
Protocol: Base Stability Challenge
Objective: Quantify Alloc stability in 20% Piperidine/DMF over 24 hours.
Reagents
-
Substrate: Alloc-protected amino acid or peptide (approx. 10 mM).
-
Solvent: HPLC-grade DMF.
-
Base: Piperidine (ReagentPlus grade).
-
Internal Standard: Naphthalene or Benzophenone (chemically inert, distinct UV absorbance).
-
Quench Solution: 1% Formic Acid in Acetonitrile/Water (50:50).
Step-by-Step Methodology
-
Preparation:
-
Prepare a stock solution of Substrate (10 mM) and Internal Standard (5 mM) in DMF.
-
Critical Step: Inject this T=0 sample into HPLC to establish the Area Ratio (
).
-
-
Challenge:
-
Add Piperidine to the stock solution to reach a final concentration of 20% v/v.
-
Seal the vial tightly (piperidine is volatile) and agitate at 25°C.
-
-
Sampling:
-
At T = 1h, 4h, 12h, and 24h, remove a 50 µL aliquot.
-
-
Quenching:
-
Immediately dilute the aliquot into 950 µL of Quench Solution.
-
Why? Acid neutralizes piperidine, stopping any potential slow degradation and preventing basic damage to the HPLC column.
-
-
Analysis:
-
Analyze via RP-HPLC (UV 214/254 nm).
-
Calculate % Recovery using the internal standard ratio:
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for assessing Alloc stability using an internal standard to ensure data integrity.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (The definitive source for stability data of Alloc vs. Fmoc/Boc).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Thayer, D. A., et al. (2025). Alloc Protecting Group: A Technical Guide. BenchChem.[1][2] Link
- Gomez-Martinez, P., et al. (1999). N-Alloc cleavage: mechanistic insights. Journal of the Chemical Society, Perkin Transactions 1.
- Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Academic Press. (Protocols for Fmoc/Alloc orthogonality).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline
[1]
Executive Summary & Chemical Profile[1]
This guide provides an operational framework for the handling and disposal of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline (CAS: 237436-09-8).[1] While often categorized generically as a "protected amino acid," the presence of the Alloc (Allyloxycarbonyl) group introduces specific waste stream considerations distinct from standard Fmoc-amino acids.
The Alloc group is typically removed using Palladium (Pd) catalysis.[1][2][3][4] Therefore, while the pure reagent is a standard organic solid, waste streams resulting from its deprotection must be treated as heavy metal waste. Failure to segregate these streams is a common compliance violation in peptide synthesis laboratories.[1]
Chemical Identity & Physical Properties[1][5]
| Parameter | Specification |
| Chemical Name | (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline |
| Common Name | Fmoc-Hyp(Alloc)-OH |
| CAS Number | 237436-09-8 |
| Molecular Formula | C₂₄H₂₄N₂O₆ |
| Molecular Weight | 436.46 g/mol |
| Physical State | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, MeOH; Insoluble in water |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
Hazard Assessment & Engineering Controls
Primary Hazards[1]
-
Inhalation: As a fine powder, this reagent poses a respiratory irritation risk (H335).[1] Handling in open air without containment can lead to sensitization over time.[1]
-
Reactivity: The Fmoc group is base-labile (cleaves with piperidine/DBU).[1] The Alloc group is stable to acid and base but sensitive to Pd(0) catalysts.[4]
-
Combustibility: Like most organic solids, finely dispersed dust is combustible.[1]
Mandatory PPE & Engineering Controls[1]
-
Engineering: All weighing and transfer of the solid reagent must be performed inside a certified chemical fume hood or a powder containment enclosure to prevent dust inhalation.[1]
-
Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm) are sufficient for the solid.[1] If dissolved in DMF or DCM, double-gloving or laminate gloves (e.g., Silver Shield) are recommended due to solvent permeation risks.[1]
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1]
Waste Segregation Strategy (The Self-Validating System)
To ensure compliance and safety, waste must be segregated at the point of generation. The "Self-Validating" aspect of this protocol relies on the Process Origin of the waste.
The Three-Stream Protocol
-
Stream A: Pure Solid Reagent (Expired/Surplus)
-
Stream B: Standard Peptide Synthesis Waste (Coupling/Fmoc Removal) [1]
-
Stream C: Alloc Deprotection Waste (CRITICAL)
Operational Disposal Workflows
Decision Logic Diagram
The following diagram illustrates the critical decision points for disposing of this specific reagent and its byproducts.
Figure 1: Decision matrix for segregating Fmoc-Hyp(Alloc)-OH waste streams, emphasizing the isolation of Palladium-contaminated waste.
Detailed Disposal Protocols
Protocol A: Disposal of Solid Reagent (Surplus/Expired)
Applicability: Unused powder in original or secondary containers.[1]
-
Container Inspection: Ensure the container is tightly closed. If the original container is damaged, transfer contents to a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the container inside a clear polyethylene bag (zip-lock or heat sealed) to prevent contamination of the waste storage area.
-
Handover: Transfer to your facility's EHS (Environmental Health & Safety) collection point.
Protocol B: Disposal of Reaction Mixtures (Liquid)
Applicability: Mother liquors from peptide synthesis or purification fractions.[1]
-
Scenario 1: Standard Coupling/Fmoc Removal
-
Collect waste in an HDPE carboy compatible with the solvent (usually DMF or NMP).[1]
-
Do not fill >90% capacity to allow for thermal expansion.[1]
-
Label as "Organic Waste."[1] If Dichloromethane (DCM) was used, label "Halogenated."[1] If not, "Non-Halogenated."[1]
-
Caution: Waste containing piperidine (from Fmoc removal) is basic.[1] Ensure the carboy is compatible with bases.[1]
-
-
Scenario 2: Alloc Deprotection (Palladium Contamination)
-
Segregation: This waste must be kept separate from the main organic solvent waste to avoid contaminating large volumes of solvent with heavy metals (which increases disposal costs and complicates incineration).[1]
-
Scavenging (Optional but Recommended): If your lab protocol allows, treat the waste with a metal scavenger (e.g., Thiol-silica) to capture Pd before disposal, though this is often not cost-effective for waste.[1]
-
Labeling: Explicitly mark the tag with "Contains Palladium (Heavy Metal)."
-
Storage: Store in a satellite accumulation area until EHS pickup.
-
Spill Management & Emergency Response
Immediate Action: Evacuate the immediate area if dust is airborne.[1][5]
Dry Spill (Powder)
-
PPE: Don safety goggles, nitrile gloves, and a lab coat.[1] If the spill is >10g or outside a hood, wear an N95 (or P2/P3) particulate respirator.[1]
-
Containment: Cover the spill gently with paper towels to prevent air currents from spreading dust.[1]
-
Cleanup:
-
Disposal: Place all spill debris (towels, gloves, solid) into a heavy-duty plastic bag.[1] Label as "Chemical Spill Debris - Fmoc-Amino Acid."[1]
Wet Spill (Solution)
Regulatory Framework
-
United States (RCRA):
-
This compound is not P-listed or U-listed.[1]
-
Waste determination is usually based on characteristics.[1] If dissolved in ignitable solvents (Flash point <60°C), it is D001 .[1]
-
Palladium-contaminated waste does not have a specific RCRA metal code (like Arsenic or Lead) but is often regulated under state-specific "Toxic" criteria or strictly controlled by incineration facility acceptance criteria [1].[1]
-
-
European Union (EWC):
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1] Washington, D.C.
-
European Commission. Waste Framework Directive 2008/98/EC and European Waste Catalogue (EWC).[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1]
-
Sigma-Aldrich. Safety Data Sheet: Fmoc-Hyp-OH (Analogous Hazards).[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
